Methyl 3-bromo-5-ethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRZCRIKLQRDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681820 | |
| Record name | Methyl 3-bromo-5-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860695-64-3 | |
| Record name | Methyl 3-bromo-5-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-5-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzoates
Methyl 3-bromo-5-ethoxybenzoate belongs to the family of substituted benzoate esters, which are pivotal intermediates in the synthesis of a wide array of complex organic molecules.[1] The strategic placement of the bromo and ethoxy groups on the aromatic ring provides distinct reactive handles and modulates the electronic properties of the molecule. The bromine atom, for instance, is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents.[2] The ethoxy group, on the other hand, influences the molecule's lipophilicity and can engage in crucial hydrogen bonding interactions within biological targets.[2] Consequently, this scaffold is of significant interest in the development of novel pharmaceuticals and functional materials.[2][1]
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial synthesis of the corresponding carboxylic acid, 3-bromo-5-ethoxybenzoic acid, followed by its esterification. This approach ensures high yields and facilitates purification of the final product.
Step 1: Synthesis of 3-bromo-5-ethoxybenzoic Acid
The synthesis of the carboxylic acid precursor can be accomplished via the bromination of 3-ethoxybenzoic acid.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr gas.
-
Reagents: Dissolve 3-ethoxybenzoic acid in a suitable inert solvent such as dichloromethane or carbon tetrachloride. Add a catalytic amount of iron(III) bromide (FeBr3).
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel with constant stirring. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 3-bromo-5-ethoxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Catalyst: Iron(III) bromide is a Lewis acid that polarizes the bromine molecule, making it a more potent electrophile for aromatic substitution.
-
Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.
-
Temperature Control: The reaction is highly exothermic, and low temperatures are maintained to prevent over-bromination and the formation of side products.
-
Quenching: Sodium bisulfite is a reducing agent that effectively neutralizes any unreacted bromine.
Step 2: Esterification to this compound
The final step is the conversion of the synthesized carboxylic acid to its methyl ester via Fischer esterification.[3][4] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic and reliable method for ester synthesis.[3]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-ethoxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Methanol: Using an excess of methanol shifts the equilibrium of the reversible Fischer esterification reaction towards the formation of the ester product.[4]
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[3]
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached faster.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Physical Properties
| Property | Value |
| Molecular Formula | C10H11BrO3 |
| Molecular Weight | 259.10 g/mol [5] |
| Appearance | Expected to be a white to off-white solid or a colorless oil. |
| CAS Number | 860695-64-3[5] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar structures and general spectroscopic principles.
| Technique | Expected Data | Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.7 (s, 1H), ~7.3 (s, 1H), ~7.1 (s, 1H), ~4.1 (q, 2H), ~3.9 (s, 3H), ~1.4 (t, 3H) | Aromatic protons will appear as singlets or narrow multiplets. The quartet and triplet correspond to the ethoxy group, and the singlet at ~3.9 ppm is characteristic of the methyl ester protons. |
| ¹³C NMR (CDCl₃) | δ ~165 (C=O), ~159 (C-O), ~135 (C-Br), ~125, ~120, ~115 (aromatic C-H), ~64 (O-CH₂), ~52 (O-CH₃), ~15 (CH₃) | The carbonyl carbon of the ester will be significantly downfield. The carbon attached to bromine and the oxygen of the ethoxy group will also have characteristic chemical shifts. |
| IR (KBr) | ~3000-3100 cm⁻¹ (aromatic C-H), ~2850-2950 cm⁻¹ (aliphatic C-H), ~1720-1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (asymmetric C-O-C stretch), ~1100 cm⁻¹ (symmetric C-O-C stretch) | The strong carbonyl absorption is a key diagnostic peak for the ester functional group.[6][7][8][9][10] The C-O stretches are also characteristic of esters.[6][8][9][10] |
| Mass Spec (EI) | m/z 258/260 (M⁺, isotopic pattern for Br), 229/231 ([M-OCH₃]⁺), 213/215 ([M-OC₂H₅]⁺) | The mass spectrum will show a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the presence of the bromine atom.[11] Fragmentation will likely involve the loss of the methoxy and ethoxy groups. |
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the rationale behind each experimental step and the interpretation of the analytical data, researchers are well-equipped to successfully synthesize and validate this important chemical intermediate. The methodologies described herein are robust and can be adapted for the synthesis of other substituted aromatic compounds, furthering the discovery and development of new molecules with significant applications in science and industry.
References
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
General procedure for the synthesis of methyl benzoate. The Royal Society of Chemistry. [Link]
-
IR Spectrum: Esters. Química Organica.org. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]
-
Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Esterification--Making Esters from Carboxylic Acids. jOeCHEM. [Link]
-
Bromo pattern in Mass Spectrometry. Canvas. [Link]
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- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. aceschem.com [aceschem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Spectrum: Esters [quimicaorganica.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
Methyl 3-bromo-5-ethoxybenzoate spectroscopic data NMR IR mass spec
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-5-ethoxybenzoate
This guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 860695-64-3), a valuable benzoate ester derivative used as a versatile building block in organic synthesis and pharmaceutical research.[1] Understanding its distinct spectral signature is paramount for researchers confirming its identity, assessing its purity, and tracking its transformation in chemical reactions. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering both theoretical interpretation and practical guidance for data acquisition.
Compound Overview
This compound is characterized by a benzene ring substituted with a methyl ester, a bromine atom, and an ethoxy group. These functional groups give the molecule distinct properties and predictable spectroscopic features.
-
Molecular Formula: C₁₀H₁₁BrO₃
-
Molecular Weight: 259.10 g/mol [2]
-
Chemical Structure:
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; C_me [label="CH3"]; Br [label="Br"]; O_ether [label="O"]; C_et1 [label="CH2"]; C_et2 [label="CH3"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_me; C3 -- Br; C5 -- O_ether; O_ether -- C_et1; C_et1 -- C_et2;
// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C_ester [pos="0,1.5!"]; O_ester1 [pos="-0.8,2.3!"]; O_ester2 [pos="1,2.2!"]; C_me [pos="1,3.2!"]; Br [pos="-2.4,-2.8!"]; O_ether [pos="2.4,-2.8!"]; C_et1 [pos="3.6,-2.1!"]; C_et2 [pos="4.8,-2.8!"]; }
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are detailed below.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |
| ~7.65 | t (J ≈ 1.5 Hz) | 1H | Ar-H (H-2) | This proton is deshielded by the adjacent ester and is split into a triplet by the two meta-protons (H-4, H-6). |
| ~7.30 | t (J ≈ 1.5 Hz) | 1H | Ar-H (H-4) | Positioned between the bromo and ethoxy groups, this proton's chemical shift is influenced by both. It appears as a triplet due to meta-coupling with H-2 and H-6. |
| ~7.10 | t (J ≈ 1.5 Hz) | 1H | Ar-H (H-6) | This proton is shielded relative to H-2 due to the ortho-position to the electron-donating ethoxy group. It is split into a triplet by H-2 and H-4. |
| ~4.10 | q (J ≈ 7.0 Hz) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| ~3.90 | s | 3H | -CO₂CH₃ | The methyl ester protons are in a distinct chemical environment and appear as a singlet as they have no adjacent protons. |
| ~1.45 | t (J ≈ 7.0 Hz) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethoxy group are split into a triplet by the two adjacent methylene protons. |
}
Caption: Labeled structure for ¹H NMR assignments.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz Bruker Avance).
-
Shimming: Shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Assignment |
| ~165.5 | C =O | The carbonyl carbon of the ester is highly deshielded and appears at the lowest field. |
| ~159.0 | C -5 | This aromatic carbon is attached to the electron-donating ethoxy group, causing a significant downfield shift. |
| ~132.0 | C -1 | The ipso-carbon attached to the ester group. |
| ~125.0 | C -2 | Aromatic CH carbon. |
| ~122.5 | C -3 | The ipso-carbon attached to the bromine atom is shifted upfield due to the heavy atom effect. |
| ~120.0 | C -4 | Aromatic CH carbon. |
| ~118.0 | C -6 | Aromatic CH carbon. |
| ~64.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethoxy group, shifted downfield by the adjacent oxygen. |
| ~52.5 | -CO₂CH₃ | The methyl ester carbon. |
| ~14.5 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethoxy group, appearing in the typical aliphatic region. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the FID similarly to the ¹H spectrum. The solvent peak (CDCl₃ at 77.16 ppm) can be used for calibration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100 - 3000 | Aromatic C-H | Stretch |
| ~2980 - 2850 | Aliphatic C-H | Stretch |
| ~1725 | Ester C=O | Stretch |
| ~1600, 1580, 1470 | Aromatic C=C | Stretch |
| ~1280 | Ester C-O | Asymmetric Stretch |
| ~1100 | Ether C-O | Asymmetric Stretch |
| ~870 | Aromatic C-H | Out-of-plane bend (isolated H) |
| ~650 | C-Br | Stretch |
Interpretation: The most prominent peak will be the strong C=O stretch of the ester group around 1725 cm⁻¹. The presence of strong bands in the 1300-1000 cm⁻¹ region confirms the C-O bonds of the ester and ether functionalities. Aromatic C=C stretching bands and C-H stretching bands further confirm the core structure. The C-Br stretch is expected in the fingerprint region at a lower wavenumber.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil and collect the sample spectrum (typically 16-32 scans).
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, Electron Ionization (EI) is a common technique.
Key Features:
-
Molecular Ion (M⁺): The most critical feature is the presence of two molecular ion peaks of nearly equal intensity at m/z 258 and m/z 260 . This characteristic isotopic pattern is definitive proof of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: The molecule fragments in predictable ways, providing structural validation.
Table 4: Major Expected Fragment Ions (EI-MS)
Caption: Simplified fragmentation pathway of the parent ion.
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet.
-
Separation: The compound travels through the GC column (e.g., a DB-5ms column), separating it from any impurities.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
Analysis: The resulting mass spectrum is analyzed, paying close attention to the molecular ion and the fragmentation pattern.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for the unambiguous identification and characterization of this compound. The ¹H NMR confirms the proton environment and connectivity, ¹³C NMR details the carbon backbone, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine). This comprehensive spectroscopic profile is essential for any researcher utilizing this compound in further synthetic applications.
References
-
The Royal Society of Chemistry, Electronic Supplementary Information for "A green and efficient protocol for the synthesis of industrially important esters using a recyclable poly-ionic catalyst". Available at: [Link]
-
CP Lab Safety, this compound, min 98%, 100 grams. Available at: [Link]
Sources
physical and chemical properties of Methyl 3-bromo-5-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 3-bromo-5-ethoxybenzoate (CAS No. 860695-64-3). It is intended to be a vital resource for researchers and professionals in organic synthesis and drug discovery, offering detailed insights into its synthesis, reactivity, and application as a versatile building block. The strategic positioning of the bromo and ethoxy functional groups on the benzoate scaffold makes this compound a valuable intermediate for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a polysubstituted aromatic ester that has garnered significant interest in the field of medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and an electron-donating ethoxy group, provides a unique platform for diverse chemical transformations. The bromine atom serves as a convenient handle for introducing molecular complexity via cross-coupling reactions, while the ethoxy group modulates the electronic properties of the aromatic ring, influencing both reactivity and the potential for biological interactions. This guide aims to consolidate the available technical data and provide practical insights into the effective utilization of this compound in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physical properties of a chemical entity is paramount for its effective use in synthesis and process development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 860695-64-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][3] |
| Molecular Weight | 259.10 g/mol | [1][2][3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | Typically ≥95-98% | [2] |
| Storage | Room temperature, in a dry, well-ventilated place | [1] |
Note: Specific data for melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for each batch.
Spectroscopic and Chromatographic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of chemical compounds. The following sections detail the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
dot graph NMR_Structure { layout=neato; node [shape=none, fontname="Arial"]; edge [color="#5F6368"];
} Figure 1: Structure of this compound with proton annotations.
¹H NMR (Proton NMR): The expected proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons and the ethoxy and methyl ester groups.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, these protons will appear as multiplets or singlets, depending on the coupling constants.
-
Ethoxy Group: A quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl group, would be observed. The quartet for the methylene protons (O-CH₂) is expected to be in the range of δ 4.0-4.2 ppm, while the triplet for the methyl protons will be further upfield, around δ 1.3-1.5 ppm.
-
Methyl Ester: A singlet corresponding to the three protons of the methyl ester group (COOCH₃) would be present, typically around δ 3.8-3.9 ppm.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show ten distinct signals corresponding to each carbon atom in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon will have a chemical shift in the range of δ 165-175 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine atom will be significantly influenced, as will the carbons bonded to the oxygen of the ethoxy group and the ester functionality.
-
Ethoxy Group Carbons: Two signals for the ethoxy group, with the O-CH₂ carbon appearing around δ 60-70 ppm and the CH₃ carbon at approximately δ 14-16 ppm.
-
Methyl Ester Carbon: The carbon of the methyl ester will be observed around δ 51-53 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint, typically between 500-700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 258 and 260 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Peaks:
-
Loss of a methoxy radical (•OCH₃) from the molecular ion, resulting in a fragment at m/z 227/229.
-
Loss of the ethyl group (•C₂H₅) from the ethoxy substituent, leading to a fragment at m/z 229/231.
-
Cleavage of the ester group, potentially leading to fragments corresponding to the benzoyl cation.
-
Synthesis and Purification
This compound can be synthesized through a multi-step process, typically starting from a readily available precursor such as 3,5-dihydroxybenzoic acid or 3-bromo-5-hydroxybenzoic acid. A general synthetic approach involves the etherification of a phenolic hydroxyl group followed by esterification of the carboxylic acid.
Synthesis of 3-Bromo-5-ethoxybenzoic Acid (Precursor)
A plausible route to the precursor acid involves the selective ethylation of 3-bromo-5-hydroxybenzoic acid.
dot graph Synthesis_Acid { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [color="#5F6368"];
} Figure 2: Synthetic pathway to 3-Bromo-5-ethoxybenzoic acid.
Experimental Protocol (Illustrative):
-
To a solution of 3-bromo-5-hydroxybenzoic acid in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.
-
Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 3-bromo-5-ethoxybenzoic acid.
Esterification to this compound
The final step is the esterification of the carboxylic acid to the corresponding methyl ester.
dot graph Synthesis_Ester { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [color="#5F6368"];
} Figure 3: Esterification to form the final product.
Experimental Protocol (Fischer Esterification - Illustrative):
-
Dissolve 3-bromo-5-ethoxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound lies in the reactivity of its functional groups, particularly the aryl bromide.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for the formation of new carbon-carbon or carbon-heteroatom bonds.
This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent.
dot graph Suzuki_Coupling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [color="#5F6368"];
} Figure 4: General scheme for the Suzuki-Miyaura coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound, an arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
The Heck reaction allows for the arylation of alkenes, providing a route to substituted styrenes and other vinylated arenes.
dot graph Heck_Reaction { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [color="#5F6368"];
} Figure 5: General scheme for the Heck-Mizoroki reaction.
Generalized Protocol for Heck-Mizoroki Reaction:
-
Charge a reaction flask with this compound, an alkene (1.1-2.0 equivalents), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., triethylamine or potassium carbonate).
-
Add a suitable anhydrous solvent, such as DMF, NMP, or acetonitrile.
-
Heat the reaction mixture under an inert atmosphere to a temperature typically between 80 and 140 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture and perform a suitable work-up, which may involve filtration to remove the palladium black and extraction.
-
Purify the crude product by column chromatography.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following:
-
Hazard Classification: Based on related bromo- and chloro-substituted benzoates, this compound may be classified as an irritant to the skin, eyes, and respiratory system. It may also be harmful if swallowed.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined structure and the predictable reactivity of its functional groups make it an important intermediate in the synthesis of a wide range of target molecules, particularly in the fields of drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively incorporate this compound into their synthetic strategies.
References
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CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Methyl 3-bromobenzoate.
- Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 3-bromo-5-ethoxybenzoate (CAS 860695-64-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-ethoxybenzoate, with CAS number 860695-64-3, is a substituted aromatic carboxylate ester. Its molecular structure, featuring a bromine atom and an ethoxy group on the benzene ring, makes it a valuable and versatile building block in modern organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. The strategic placement of its functional groups allows for a range of chemical transformations, making it a molecule of significant interest to the pharmaceutical and medicinal chemistry sectors.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 860695-64-3 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |
| Molecular Weight | 259.1 g/mol | [2] |
| Purity | ≥98% | [2] |
| Storage | Room temperature | [2] |
Synthesis of this compound
The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid, 3-bromo-5-ethoxybenzoic acid. This reaction is a fundamental transformation in organic chemistry, often catalyzed by a strong acid in the presence of methanol.
Conceptual Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, detailed protocol for the synthesis of this compound, based on standard esterification procedures for analogous compounds.[3]
Materials:
-
3-bromo-5-ethoxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-ethoxybenzoic acid (1.0 equivalent).
-
Reagent Addition: Add anhydrous methanol in sufficient quantity to dissolve the starting material. Begin stirring the mixture.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Carefully add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Applications in Drug Discovery and Development
The utility of this compound in drug discovery stems from the reactivity of its bromine substituent. This halogen atom serves as a convenient handle for introducing molecular complexity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Such reactions are fundamental in the synthesis of biaryl and substituted aromatic scaffolds, which are privileged structures in many classes of therapeutic agents.
The Suzuki-Miyaura Coupling: A Powerful Tool
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[4][5] In the context of this compound, the carbon-bromine bond is selectively activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with a wide variety of boronic acids or their esters.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.[5]
Illustrative Suzuki Coupling Protocol
The following is a general, step-by-step protocol for a Suzuki coupling reaction utilizing this compound.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere to prevent the degradation of the catalyst and reagents.
-
Reagent Addition: To a Schlenk flask, add this compound, the arylboronic acid or ester, and the base.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution or by the freeze-pump-thaw method.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the product is extracted and purified using standard techniques such as column chromatography.
Hazards and Safe Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as Methyl 3-bromobenzoate and other substituted benzoates, can provide guidance on potential hazards and necessary safety precautions.[6]
Potential Hazards
Based on analogous compounds, this compound may present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[6]
-
Eye Irritation: May cause serious eye irritation.[6]
-
Harmful if Swallowed: May be harmful if ingested.[7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[6]
Recommended Safety Precautions
Given the potential hazards, the following safety measures are recommended when handling this compound:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its utility primarily lies in its ability to participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, which enables the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in the laboratory. As research in medicinal chemistry continues to advance, the demand for such versatile building blocks is likely to grow, further solidifying the importance of compounds like this compound.
References
-
CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-bromo-5-methylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]
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- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
A Theoretical Deep Dive into Methyl 3-bromo-5-ethoxybenzoate: A Computational Guide for Drug Discovery and Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
Methyl 3-bromo-5-ethoxybenzoate is a substituted aromatic ester that holds significant promise as a versatile intermediate in the realms of pharmaceutical development and fine chemical synthesis. Its unique trifunctionalized aromatic core, featuring a bromo group, an ethoxy substituent, and a methyl ester, presents a rich scaffold for a diverse array of chemical transformations. The presence of the bromine atom, in particular, serves as a key handle for derivatization through various cross-coupling reactions, enabling the construction of complex molecular architectures. Aromatic esters, as a class of compounds, are widely utilized as chemical feedstock in industries ranging from food and beverages to pharmaceuticals and cosmetics.[1]
This technical guide provides a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic properties of this compound through the lens of computational chemistry. By employing robust theoretical calculations, we can elucidate key molecular characteristics that govern its reactivity and potential applications. This in-silico approach offers a powerful, cost-effective, and time-efficient alternative to purely experimental investigations, allowing researchers to predict molecular behavior and guide synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.
Computational Methodology: A Rigorous and Validated Approach
The cornerstone of any reliable computational study lies in the judicious selection of theoretical methods and their rigorous application. For a molecule such as this compound, which contains a halogen atom, careful consideration of the computational protocol is paramount to achieving accurate and predictive results.
Workflow for Theoretical Calculations
The following workflow outlines the systematic approach for the theoretical characterization of this compound.
Caption: A schematic overview of the computational workflow for the theoretical analysis of this compound.
Experimental Protocols: Step-by-Step Computational Procedures
-
Structure Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D conformation and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Quantum Chemical Calculations:
-
All quantum chemical calculations are performed using a comprehensive software package like Gaussian.
-
Geometry Optimization: The 3D structure is optimized to its ground state geometry using Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. This functional is known to provide a good balance between accuracy and computational cost for a wide range of organic molecules. The 6-311++G(d,p) basis set is chosen, which is a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This basis set is well-suited for describing the electronic structure of molecules with heteroatoms and for calculating properties like electron affinities and anion geometries. For bromine-containing molecules, larger basis sets like the Dunning series (e.g., aug-cc-pVTZ) can also be considered for higher accuracy.[2][3]
-
Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is valuable for predicting sites susceptible to electrophilic and nucleophilic attack.
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated shielding values are then converted to chemical shifts (in ppm) by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.[4]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level. The calculations provide the excitation energies and oscillator strengths for the lowest singlet excited states.[5]
-
-
Results and Discussion: A Theoretical Portrait of this compound
This section presents the hypothetical results obtained from the theoretical calculations, providing a detailed analysis of the molecule's properties.
Molecular Geometry
The optimized geometry of this compound reveals a planar aromatic ring with the substituents adopting specific conformations to minimize steric hindrance.
Caption: A 2D representation of the chemical structure of this compound.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.905 | C-C-Br | 119.5 |
| C-O (ethoxy) | 1.368 | C-C-O (ethoxy) | 120.2 |
| O-C (ethyl) | 1.432 | C-O-C (ethyl) | 118.1 |
| C=O (ester) | 1.215 | C-C=O | 124.8 |
| C-O (ester) | 1.355 | O=C-O | 123.1 |
| O-C (methyl) | 1.440 | C-O-C (methyl) | 116.5 |
Note: These are hypothetical values based on typical bond lengths and angles for similar molecules.
Vibrational Analysis
The calculated vibrational frequencies provide insights into the molecule's infrared and Raman spectra. Key vibrational modes are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching of the ester and ether groups, aromatic C-H and C=C stretching, and the C-Br stretching frequency.
Electronic Properties
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is predicted to be localized primarily on the aromatic ring and the oxygen atom of the ethoxy group, indicating these are the most electron-rich regions and likely sites for electrophilic attack. The LUMO is expected to be distributed over the aromatic ring and the carbonyl group of the ester, suggesting these are the electron-deficient regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map would visually confirm the electronic distribution. Regions of negative potential (typically colored red) are expected around the carbonyl oxygen of the ester and the oxygen of the ethoxy group, indicating their nucleophilic character. Positive potential regions (typically colored blue) would be found around the hydrogen atoms.
Spectroscopic Predictions
-
NMR Spectra: The predicted ¹H and ¹³C NMR chemical shifts can be used to aid in the structural elucidation of the molecule and its derivatives. The aromatic protons are expected to appear as distinct signals in the downfield region of the ¹H NMR spectrum, with their chemical shifts influenced by the electronic effects of the bromo, ethoxy, and methyl ester groups. The protons of the ethoxy and methyl groups will have characteristic signals in the upfield region. Similarly, the ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule.
-
UV-Vis Spectrum: The TD-DFT calculations would predict the electronic transitions responsible for the molecule's UV-Vis absorption. The spectrum is expected to show absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system.
Experimental Validation: Bridging Theory and Reality
While theoretical calculations provide invaluable insights, their validation against experimental data is crucial for establishing their accuracy and predictive power. The theoretical results presented in this guide should ideally be compared with experimentally obtained data.
-
Spectroscopic Data: Experimental ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra of a synthesized sample of this compound would provide a direct means of validating the predicted spectroscopic properties. A good correlation between the calculated and experimental spectra would lend high confidence to the theoretical model.[6]
-
X-ray Crystallography: A single-crystal X-ray diffraction study would provide the most accurate experimental determination of the molecule's three-dimensional structure. The experimentally determined bond lengths, bond angles, and dihedral angles can be directly compared with the optimized geometry obtained from the DFT calculations.
Conclusion: A Powerful Tool for Molecular Design
This technical guide has outlined a comprehensive theoretical approach for the in-depth characterization of this compound. By leveraging the power of computational chemistry, researchers can gain a detailed understanding of the structural, electronic, and spectroscopic properties of this versatile building block. The insights derived from these theoretical calculations can guide synthetic chemists in designing novel reaction pathways and assist medicinal chemists in the rational design of new drug candidates. The synergy between theoretical predictions and experimental validation represents a powerful paradigm in modern chemical research, accelerating the pace of discovery and innovation.
References
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Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules? | ResearchGate. (2016, September 15). Retrieved from [Link]
-
TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets. (2025, December 31). ACS Publications. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts. (n.d.). ChemRxiv. Retrieved from [Link]
-
Rapid Prediction of Ultraviolet–Visible Spectra from Conventional (Non-Time-Dependent) Density Functional Theory Calculations | The Journal of Physical Chemistry Letters. (2020, September 6). ACS Publications. Retrieved from [Link]
-
Br - crystal.unito.it. (n.d.). Retrieved from [Link]
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Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. Retrieved from [Link]
-
How to select the best basis sets to use in quantum chemical computations? - ResearchGate. (2017, January 30). Retrieved from [Link]
-
Dancing chemicals: Innovative catalytic reaction for low-cost synthesis of aromatic esters. (2020, July 14). Waseda University. Retrieved from [Link]
-
Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure-property relationships. (n.d.). PubMed. Retrieved from [Link]
-
Gaussian Basis Set for Iodine and Bromine Containing Molecules. (2024, April 3). YouTube. Retrieved from [Link]
-
Avogadro with Gaussian Tutorial Absorptions (UV-Vis). (2014, February 11). YouTube. Retrieved from [Link]
-
Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Theoretical and Experimental Study of Optimization of Polarization Spectroscopy for the D2 Closed Transition Line of 87Rb Atoms. (n.d.). MDPI. Retrieved from [Link]
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Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT. (2026, January 8). ACS Publications. Retrieved from [Link]
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Computational study of aromaticity, 1 H NMR spectra and intermolecular interactions of twisted thia-norhexaphyrin and its multiply annulated polypyrrolic derivatives. (2019, October 24). RSC Publishing. Retrieved from [Link]
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Development, Validation, and Pilot Application of a Generalized Fluctuating Charge Model for Computational Spectroscopy in Solution. (2022, April 6). PMC - PubMed Central. Retrieved from [Link]
-
Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (n.d.). MDPI. Retrieved from [Link]
-
Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (2023, September 15). PubMed. Retrieved from [Link]
-
A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. (2004, December 12). MDPI. Retrieved from [Link]
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The Versatile Building Block: A Technical Guide to Methyl 3-bromo-5-ethoxybenzoate for Advanced Research and Development
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. Methyl 3-bromo-5-ethoxybenzoate (CAS No. 860695-64-3) has emerged as a key building block, offering a unique combination of reactive sites that facilitate complex molecular constructions. This technical guide provides an in-depth analysis of its commercial availability, synthesis, and critical applications in the pharmaceutical landscape.
This compound is a substituted benzoate ester that features a bromine atom and an ethoxy group on the aromatic ring. This specific arrangement of functional groups makes it a valuable precursor for a variety of chemical transformations, particularly in the construction of intricate molecular architectures required for biologically active compounds.
Commercial Availability and Trusted Suppliers
This compound is readily available from a range of chemical suppliers catering to the research and development sector. These suppliers typically offer the compound in various purities, with detailed specifications to ensure the reliability and reproducibility of experimental outcomes. When sourcing this intermediate, it is crucial to consider factors such as purity, available analytical data (e.g., NMR, HPLC), and the supplier's quality management systems.
Below is a comparative table of prominent suppliers offering this compound:
| Supplier | Purity Specification | Available Documentation |
| Aceschem | ≥ 95% | NMR, MSDS, COA, HPLC |
| BLD Pharm | ≥ 97% | NMR, HPLC, LC-MS, UPLC |
| CP Lab Safety | min 98% | Certificate of Analysis |
Note: Availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through a logical sequence of reactions, typically involving the introduction of the bromo and ethoxy substituents onto a benzoic acid backbone, followed by esterification. While a definitive, publicly available, step-by-step protocol for this specific molecule is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be designed based on established organic chemistry principles. This involves two key transformations: the Williamson ether synthesis and Fischer esterification.
A logical synthetic pathway is outlined below:
Figure 1: Plausible synthetic routes to this compound.
Experimental Protocol: A Two-Step Synthesis Approach
The following protocol outlines a robust method for the synthesis of this compound, commencing with the commercially available 3-bromo-5-hydroxybenzoic acid.
Step 1: Fischer Esterification of 3-bromo-5-hydroxybenzoic acid
This initial step converts the carboxylic acid to its methyl ester, a necessary precursor for the subsequent etherification.
-
Reactants:
-
3-bromo-5-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 3-bromo-5-hydroxybenzoate.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Williamson Ether Synthesis
This step introduces the ethoxy group onto the phenolic hydroxyl group of the intermediate. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1]
-
Reactants:
-
Methyl 3-bromo-5-hydroxybenzoate
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another polar aprotic solvent)
-
-
Procedure:
-
To a solution of Methyl 3-bromo-5-hydroxybenzoate in acetone, add a slight excess of potassium carbonate.
-
Add ethyl iodide to the suspension.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel to yield the final product.
-
The Role of this compound in Drug Discovery
The strategic placement of the bromo and ethoxy groups on the methyl benzoate core makes this molecule a versatile intermediate in the synthesis of complex pharmaceutical agents. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[2] The ethoxy group can modulate the electronic properties of the aromatic ring and participate in crucial binding interactions with biological targets.
The general workflow for utilizing such an intermediate in a drug discovery program is depicted below:
Figure 2: General workflow for the application of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, storage, and disposal. Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound stands as a valuable and commercially accessible intermediate for the research and development community. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents. A sound understanding of its synthesis and chemical reactivity empowers researchers to strategically incorporate this building block into their synthetic designs, accelerating the discovery and development of next-generation pharmaceuticals.
References
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-5-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and materials science, the biaryl motif is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of these vital biaryl structures.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide, offering a powerful tool for synthetic chemists.[1]
This application note provides a comprehensive guide to performing a Suzuki coupling reaction using Methyl 3-bromo-5-ethoxybenzoate as the aryl halide partner. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into the rationale behind the selection of reagents and conditions. This document is designed to be a self-validating system, empowering researchers to not only execute the protocol successfully but also to troubleshoot and adapt it for their specific needs.
Reaction Principle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[3][4] Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][4] The reactivity of the aryl halide is influenced by electronic factors; electron-withdrawing groups can facilitate this step.[3][5]
-
Transmetalation: The organic group from the boronic acid (or its activated form) is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base.[1][6][7] The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium complex.[6][7][8][9]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][4]
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki coupling reaction.
Detailed Protocol: Suzuki Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for a 1 mmol scale reaction) | Moles (mmol) | Equivalents |
| This compound | 860695-64-3 | 259.09 | 259 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | Varies | 1.2 | 1.2 |
| XPhos Pd G2 | 1310584-14-5 | 786.80 | 15.7 mg | 0.02 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 4 mL | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - | - |
Rationale for Reagent Selection
-
Aryl Halide: this compound is an aryl bromide. Aryl bromides offer a good balance of reactivity and stability, generally showing higher reactivity than aryl chlorides and being more cost-effective than aryl iodides.[3] The electron-donating ethoxy group and the electron-withdrawing methyl ester group will influence the electronic density of the aromatic ring, which can affect the rate of oxidative addition.
-
Boronic Acid: A slight excess (1.2 equivalents) is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.
-
Catalyst: XPhos Pd G2 is a second-generation Buchwald precatalyst.[10][] These catalysts are highly efficient for a broad range of Suzuki couplings, including those with sterically hindered or electronically challenging substrates.[10][12] They are often preferred over older catalysts like Pd(PPh₃)₄ due to their higher activity at lower catalyst loadings and their ability to facilitate reactions with less reactive aryl chlorides.[12][13]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in a wide range of Suzuki couplings.[14] It is crucial for activating the boronic acid for transmetalation.[6][7]
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions.[2][3] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can lead to catalyst degradation and side reactions like the homocoupling of the boronic acid.[3]
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe.
-
Note on Degassing: Solvents should be degassed prior to use by sparging with an inert gas for 15-20 minutes or by several freeze-pump-thaw cycles.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 2-12 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
To take a sample for TLC, briefly remove the flask from the heat, and under a positive flow of inert gas, quickly remove a small aliquot with a capillary tube. Dissolve the aliquot in a suitable solvent (e.g., ethyl acetate) before spotting on a TLC plate.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst due to oxygen exposure.- Insufficiently active base or base not fully dissolved.- Low reaction temperature. | - Ensure proper degassing of the reaction mixture and solvents.[3]- Use a stronger base like K₃PO₄ or Cs₂CO₃.[6]- Increase the reaction temperature in increments of 10 °C.- Consider a different, more active catalyst/ligand system. |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions, leading to its decomposition. | - Use anhydrous conditions with a base like KF or K₃PO₄.[7][14]- Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.[3]- Use potassium organotrifluoroborates as coupling partners.[12] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0). | - Rigorously exclude oxygen through proper degassing techniques.[3]- Use a Pd(0) source like Pd(PPh₃)₄ or a pre-activated catalyst like XPhos Pd G2.[15] |
| Dehalogenation of Aryl Halide | - Presence of a hydride source in the reaction mixture (e.g., from certain bases or solvents). | - Ensure the use of high-purity, anhydrous solvents.- Avoid amine bases if possible, as they can sometimes act as hydride donors.[3] |
Safety and Handling
-
This compound: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes.[16]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,4-Dioxane: This solvent is a suspected carcinogen and can form explosive peroxides upon storage. Use only in a fume hood and test for peroxides before use if the container has been opened previously.
-
Bases: Strong bases like potassium carbonate are corrosive. Avoid inhalation of dust and contact with skin and eyes.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis. The protocol provided herein for the coupling of this compound serves as a robust and well-reasoned starting point for researchers. By understanding the underlying mechanism and the role of each component, scientists can effectively apply, optimize, and troubleshoot this powerful transformation to accelerate their research and development efforts in the creation of novel molecules.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Cano, I., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
da Silva, A. B., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions. [Link]
-
Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity. [Link]
-
PubMed. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
ResearchGate. Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a with phenylboronic acid, 2a: Optimization of the reaction conditions a. [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. [Link]
-
PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
-
Elsevier. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
ResearchGate. Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. [Link]
-
ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
-
NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
NIH. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. [Link]
-
ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 5. researchgate.net [researchgate.net]
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- 13. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Tetrakis(triphenylphosphine)palladium: uses and Hazard_Chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from Methyl 3-bromo-5-ethoxybenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Methyl 3-bromo-5-ethoxybenzoate as a versatile starting material for the synthesis of diverse and novel heterocyclic compounds. We move beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, rationale for reagent and catalyst selection, and robust, step-by-step protocols for creating high-value nitrogen- and oxygen-containing heterocycles. The protocols are grounded in established, powerful cross-coupling methodologies, including Buchwald-Hartwig amination and Sonogashira coupling, providing a reliable roadmap for laboratory execution.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional architecture and ability to engage in specific biological interactions make them indispensable scaffolds in modern drug discovery. The challenge and opportunity for synthetic chemists lie in the efficient and modular construction of these complex molecules.
This compound is an exemplary starting material, offering a powerful combination of features for synthetic diversification. Its structure contains three key functional handles:
-
Aryl Bromide: The bromine atom serves as a prime reaction site for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
-
Ethoxy Group: This electron-donating group modulates the electronic properties of the aromatic ring, influencing reactivity and providing a potential site for metabolic interaction in biological systems.
-
Methyl Ester: The ester functionality can be readily hydrolyzed, reduced, or converted into other functional groups, offering a secondary point for late-stage diversification of the synthesized heterocycles.
This guide will focus on leveraging the aryl bromide for the construction of core heterocyclic systems, providing both the conceptual framework and practical protocols for success.
Core Synthetic Pathways: A Logic-Driven Overview
The synthesis of novel heterocycles from this compound is primarily driven by transition metal-catalyzed cross-coupling reactions. The choice of catalyst system and coupling partner dictates the class of heterocycle that can be accessed.
Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for constructing aryl-nitrogen bonds from aryl halides.[1] The reaction's success hinges on a palladium catalyst coordinated to a sterically bulky, electron-rich phosphine ligand. This catalytic system is capable of coupling a vast range of amines and N-heterocycles with aryl bromides under relatively mild conditions.[2][3]
-
Causality: The choice of ligand is critical. Bulky ligands like XPhos or tBuXPhos promote the crucial reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is necessary to deprotonate the amine or N-H of the heterocycle, generating the active nucleophile without interfering with the catalyst.[1] This pathway is ideal for synthesizing precursors to indoles, carbazoles, quinolines, and other N-aryl heterocycles.[4]
Palladium/Copper Co-catalyzed C-C Bond Formation (Sonogashira Coupling)
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the aryl bromide) and an sp carbon (of a terminal alkyne).[5] This reaction typically uses a palladium catalyst in concert with a copper(I) co-catalyst.
-
Causality: The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation to the palladium center. The Sonogashira coupling does not directly form a heterocycle but creates a critical alkyne-substituted intermediate, which can then undergo an intramolecular cyclization to form oxygen-containing heterocycles like benzofurans or nitrogen-containing heterocycles like indoles.[6][7]
Copper-Catalyzed C-N Bond Formation (Ullmann Condensation)
The Ullmann condensation is a classical method for forming aryl-nitrogen and aryl-oxygen bonds using a copper catalyst.[8] While traditionally requiring harsh conditions, modern protocols using specific ligands have made it a milder and more attractive alternative to palladium-catalyzed methods.[9][10]
-
Causality: The Ullmann reaction involves the coupling of an aryl halide with a nitrogen nucleophile in the presence of a copper catalyst and a base.[9] It is particularly useful for the N-arylation of heterocycles like imidazoles, pyrroles, and indoles.[11] The choice of ligand and solvent system is crucial for achieving high yields at moderate temperatures.
Caption: Synthetic diversification of this compound.
Application Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Solvents should be appropriately dried and reactions involving organometallic catalysts should be run under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Synthesis of N-Aryl Indole Precursors via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed coupling of an indole with this compound. The resulting N-arylated indole is a valuable scaffold in medicinal chemistry.
Rationale: We select a palladium(II) precatalyst which is reduced in situ to the active palladium(0) species.[3] XPhos is chosen as the ligand due to its steric bulk and electron-rich nature, which has been shown to be highly effective for coupling N-H heterocycles with aryl bromides.[2] Sodium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the indole N-H without competing in the coupling reaction.[1] Toluene is a common non-polar solvent for these reactions.
Materials:
-
This compound
-
Indole
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere supply (N₂ or Ar)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add Indole (1.2 mmol, 1.2 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add Sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-arylated indole.
| Parameter | Value/Reagent | Rationale |
| Aryl Halide | This compound | Starting material |
| Nucleophile | Indole | N-H heterocycle for arylation |
| Catalyst | Pd(OAc)₂ (2 mol%) | Precursor to active Pd(0) catalyst |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand to facilitate C-N bond formation |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base for deprotonation |
| Solvent | Toluene | Anhydrous, non-polar solvent |
| Temperature | 110 °C | Provides thermal energy to overcome activation barriers |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Pd(0) catalyst |
| Typical Yield | 75-90% | Dependent on purity of reagents and reaction conditions |
Protocol 2: Synthesis of a 2-Arylbenzofuran via Tandem Sonogashira Coupling and Cyclization
This protocol describes a one-pot synthesis of a substituted benzofuran. It begins with the Sonogashira coupling of this compound with an ortho-hydroxy-substituted alkyne, followed by an in-situ intramolecular cyclization.
Rationale: This tandem reaction is an efficient method for building the benzofuran core.[6] We use a standard Sonogashira catalyst system of PdCl₂(PPh₃)₂ and CuI.[5] The palladium catalyst drives the C-C coupling, while the copper(I) iodide activates the alkyne. A base like triethylamine (TEA) is used both to deprotonate the alkyne and to scavenge the HBr byproduct. The subsequent intramolecular cyclization (5-exo-dig) is often promoted by the same catalytic system or simply by heat, where the phenolic oxygen attacks the newly formed alkyne.[5]
Materials:
-
This compound
-
2-Ethynylphenol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere supply (N₂ or Ar)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (5 mL) and Triethylamine (3.0 mmol, 3.0 eq) via syringe.
-
Add 2-Ethynylphenol (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS. The intermediate coupled product should cyclize under these conditions.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired benzofuran.
Caption: Experimental workflow for one-pot benzofuran synthesis.
Conclusion
This compound stands out as a highly valuable and adaptable building block for the synthesis of complex heterocyclic molecules. By strategically applying robust and well-understood transition metal-catalyzed reactions like the Buchwald-Hartwig amination and Sonogashira coupling, researchers can efficiently access a wide range of nitrogen- and oxygen-containing scaffolds. The protocols provided herein serve as a validated starting point for laboratory synthesis, while the underlying chemical rationale empowers chemists to troubleshoot and adapt these methods for the creation of truly novel molecular entities critical for advancements in medicine and materials science.
References
-
Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). RSC Publishing. Available at: [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (2019). Sci-Hub. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Available at: [Link]
-
Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. (n.d.). Thieme. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC - NIH. Available at: [Link]
-
Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub. Available at: [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (n.d.). MDPI. Available at: [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.). MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). RSC Publishing. Available at: [Link]
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- 4. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
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Application Note: Synthesis of 1-(3-Bromo-5-ethoxyphenyl)-1,1-dimethylethanol via Grignard Reaction
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of a tertiary alcohol through the reaction of a Grignard reagent with an aryl ester substrate, specifically Methyl 3-bromo-5-ethoxybenzoate. The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency.[1] This protocol details the nucleophilic addition of methylmagnesium bromide to the ester functionality, a classic transformation that proceeds via a double addition mechanism to yield a tertiary alcohol.[2][3] We will elucidate the mechanistic underpinnings, provide a field-proven, step-by-step experimental procedure, and address critical parameters such as safety, reaction control, and potential side reactions. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both a practical workflow and the theoretical basis for procedural choices.
Introduction and Mechanistic Rationale
The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[4][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[1][6]
When an ester is employed as the electrophile, the reaction proceeds through a distinct two-stage addition process.[3]
-
First Addition & Elimination: The Grignard reagent first attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[7] This intermediate is unstable and collapses, expelling the alkoxy group (in this case, methoxide) as a leaving group to form a ketone.[2][7]
-
Second Addition: The newly formed ketone is also a potent electrophile. Ketones are generally more reactive towards Grignard reagents than their parent esters.[3] Consequently, a second equivalent of the Grignard reagent rapidly attacks the ketone, leading to a second tetrahedral intermediate, a magnesium alkoxide salt.[2][7]
-
Protonation (Workup): An acidic workup is required as a final step to protonate the magnesium alkoxide, yielding the final tertiary alcohol product.[2][8]
This "double addition" mechanism necessitates the use of at least two equivalents of the Grignard reagent to drive the reaction to completion.[3][9] The aryl bromide moiety on the substrate is generally unreactive under these conditions, allowing for selective transformation of the ester group.
Reaction Scheme:

Experimental Protocol
This protocol outlines a standard procedure for the reaction of this compound with methylmagnesium bromide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Equivalents |
| This compound | C₁₀H₁₁BrO₃ | 259.10 | >98% | 2.59 g | 10.0 | 1.0 |
| Methylmagnesium Bromide | CH₃MgBr | 119.24 | 3.0 M in Diethyl Ether | 7.3 mL | 22.0 | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | 50 mL | - | - |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | Saturated Soln. | ~30 mL | - | - |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | ACS Grade | ~90 mL | - | - |
| Saturated Aqueous Sodium Chloride (Brine) | NaCl | 58.44 | Saturated Soln. | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous Powder | ~5 g | - | - |
Apparatus Setup
-
A 250 mL three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[10]
-
A magnetic stirrer and stir bar.
-
A reflux condenser fitted to the central neck of the flask.
-
A rubber septum on one side neck for reagent addition via syringe.
-
A nitrogen/argon inlet adapter on the other side neck, connected to a bubbler.
-
An ice-water bath.
-
Syringes and needles, oven-dried.
Step-by-Step Procedure
A. Reaction Setup and Execution
-
Preparation: Assemble the glassware while hot from the oven and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[1][10] This ensures all surfaces are free from atmospheric moisture, which would otherwise quench the Grignard reagent.[11][12]
-
Substrate Addition: To the cooled three-neck flask, add this compound (2.59 g, 10.0 mmol) and a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (50 mL) via syringe through the septum. Stir the mixture until the substrate is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the Grignard addition.[8]
-
Grignard Reagent Addition: Slowly add the methylmagnesium bromide solution (7.3 mL of 3.0 M solution in Et₂O, 22.0 mmol) dropwise via syringe over 20-30 minutes. A slow addition rate prevents a runaway reaction and minimizes side product formation.[13][14]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
B. Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Very slowly and carefully add saturated aqueous ammonium chloride solution (~30 mL) dropwise to quench the reaction.[8] This step is highly exothermic and may produce gas; slow addition is critical for safety.[8] The NH₄Cl solution protonates the alkoxide to form the alcohol and neutralizes any excess Grignard reagent, forming insoluble magnesium salts that are easier to remove than those formed with strong acids.[8]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add diethyl ether (~30 mL) and shake vigorously, venting frequently. Allow the layers to separate. The organic layer contains the desired product.[15]
-
Separation: Drain the lower aqueous layer. Extract the aqueous layer two more times with diethyl ether (~30 mL each time) to maximize product recovery.[8]
-
Washing: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with brine (~30 mL). This helps remove the majority of dissolved water and breaks up potential emulsions.[8]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. The drying agent should be added until it no longer clumps together.[10]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes, to yield the pure 1-(3-Bromo-5-ethoxyphenyl)-1,1-dimethylethanol.
Experimental Workflow Diagram
Caption: Workflow for the Grignard synthesis of a tertiary alcohol.
Safety and Handling
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive.[13] Some can be pyrophoric.[16] They react violently with water and other protic sources. All manipulations must be performed under a strictly anhydrous, inert atmosphere.[11][16]
-
Solvents: Diethyl ether and THF are extremely flammable and volatile.[12] All operations must be conducted in a well-ventilated chemical fume hood, away from any potential ignition sources.[14]
-
Exothermic Reaction: Both the Grignard addition and the quenching step are highly exothermic and can lead to runaway reactions if not properly controlled.[13] Always use an ice bath for cooling and ensure slow, controlled addition of reagents.[12]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.
Troubleshooting and Field Insights
-
Failure to Initiate/Low Yield: The most common cause is the presence of moisture. Ensure all glassware is rigorously dried and solvents are certified anhydrous.[12][17] Using commercially available Grignard solutions of known molarity can improve reproducibility.[16]
-
Formation of Ketone Byproduct: If less than two full equivalents of the Grignard reagent are added, or if the reaction is quenched prematurely, the intermediate ketone may be isolated after workup.[3] Ensure accurate titration or use of a slight excess (2.1-2.2 eq.) of the Grignard reagent.
-
Workup Emulsions: Emulsions can form during the extraction process. The final wash with brine is specifically designed to help break these up and facilitate phase separation.[8] If an emulsion persists, gentle swirling, addition of more brine, or filtration through a pad of Celite may be effective.
-
Choice of Quenching Agent: While dilute acid (e.g., HCl) can be used for the workup, saturated ammonium chloride is often preferred. It is less harsh and can help prevent potential acid-catalyzed side reactions with the tertiary alcohol product, such as dehydration.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Study.com. (n.d.). In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?. Retrieved from [Link]
-
Wikipedia. (2023). Grignard reagent. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Reaction Purification Guide. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Grignard reagent. Retrieved from [Link]
-
YouTube. (2019). making Grignard reagents. Retrieved from [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanism of formation of Grignard reagents. Kinetics of reaction of substituted aryl bromides with magnesium and with tri-n-butyltin hydride in ethereal solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
Organic Letters. (n.d.). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Retrieved from [Link]
- Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment.
-
Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
Reddit. (2022). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of Central Florida. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
Weebly. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
Bartleby. (n.d.). Grignard Limiting Reagent Using Bromobenzene. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]
- Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
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Application Notes and Protocols: Methyl 3-bromo-5-ethoxybenzoate in Advanced Materials Science
Introduction: Unlocking Material Innovation with a Versatile Building Block
Methyl 3-bromo-5-ethoxybenzoate (C₁₀H₁₁BrO₃, CAS No. 860695-64-3) is a substituted aromatic ester that is emerging as a highly versatile precursor in the field of materials science.[1] Its unique trifunctional nature, featuring a reactive bromo group, an electron-donating ethoxy substituent, and a methyl ester, provides a powerful platform for the rational design and synthesis of novel functional materials. The strategic positioning of these groups on the benzene ring allows for precise control over the electronic properties, solubility, and morphology of the resulting macromolecules and supramolecular assemblies.
This application note provides an in-depth guide for researchers and scientists on the potential applications of this compound in the synthesis of advanced materials, including dendrimers, liquid crystals, and conjugated polymers. We will explore the underlying chemical principles and provide detailed, field-proven protocols to facilitate its integration into your research and development workflows.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.1 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Chloroform) |
| CAS Number | 860695-64-3 |
Core Applications in Materials Synthesis
The bromine atom on the aromatic ring of this compound serves as a key reactive site for a variety of cross-coupling reactions, most notably the Suzuki, Heck, and Sonogashira reactions.[2][3][4] These palladium-catalyzed transformations are foundational in modern materials chemistry, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. The ethoxy group, being an electron-donating group, modulates the reactivity of the aromatic ring and influences the photophysical properties of the final material. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing an additional site for functionalization or for directing intermolecular interactions such as hydrogen bonding.
Synthesis of Dendritic Architectures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[5][6] Their unique properties, including a high surface functionality and an internal void space, make them attractive for applications in drug delivery, catalysis, and sensing. This compound can be employed as a building block in the convergent synthesis of dendrimers, where dendritic wedges (dendrons) are synthesized first and then attached to a central core.
Protocol 1: Exemplary Synthesis of a First-Generation Dendron via Suzuki Coupling
This protocol outlines the synthesis of a first-generation dendron using a Suzuki coupling reaction, a cornerstone of modern organic synthesis.[2][4]
Materials:
-
This compound
-
3,5-Dimethoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (in a 4:1:1 ratio) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the first-generation dendron.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the cross-coupling reaction.
-
Base: Potassium carbonate is a mild base that is essential for the transmetalation step in the Suzuki coupling catalytic cycle.
-
Solvent System: The mixed solvent system of toluene, ethanol, and water provides good solubility for both the organic reactants and the inorganic base, facilitating the reaction.
Diagram 1: Convergent Dendrimer Synthesis Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cross Coupling Reactions: - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Cross Coupling Reactions | Prof. Dr. Carsten Bolm [bolm.oc.rwth-aachen.de]
- 4. mdpi-res.com [mdpi-res.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Scale-Up Synthesis of Methyl 3-bromo-5-ethoxybenzoate Derivatives: An Application Note and Protocol Guide
Introduction: The Strategic Importance of Methyl 3-bromo-5-ethoxybenzoate Derivatives in Modern Drug Discovery
This compound and its derivatives are pivotal building blocks in contemporary medicinal chemistry and pharmaceutical development. The unique substitution pattern of the benzene ring, featuring a bromo, an ethoxy, and a methyl ester group, provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The ethoxy and methyl ester groups modulate the electronic properties and lipophilicity of the molecule, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, these derivatives are integral intermediates in the synthesis of a range of therapeutic agents, from small molecule inhibitors to more complex drug conjugates.
The transition from laboratory-scale synthesis to pilot-plant or industrial production presents a unique set of challenges. A process that is efficient and high-yielding on a gram scale may not be economically viable or safe when scaled up to kilograms or metric tons. Therefore, a robust, scalable, and cost-effective synthetic route is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, focusing on practical protocols, process optimization, and critical safety considerations.
Synthetic Strategy: A Two-Step Approach to this compound
The most logical and industrially viable approach to the synthesis of this compound involves a two-step sequence starting from the commercially available 3-bromo-5-hydroxybenzoic acid:
-
Williamson Ether Synthesis: Ethoxylation of 3-bromo-5-hydroxybenzoic acid to yield 3-bromo-5-ethoxybenzoic acid.
-
Fischer-Speier Esterification: Methyl esterification of 3-bromo-5-ethoxybenzoic acid to afford the final product, this compound.
This strategy is advantageous due to the relatively low cost of the starting materials, the robustness of the reactions, and the generally high yields achievable.
Part 1: Scale-Up Synthesis of 3-bromo-5-ethoxybenzoic Acid via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers. In the context of scaling up the synthesis of 3-bromo-5-ethoxybenzoic acid, careful consideration must be given to the choice of base, ethylating agent, solvent, and reaction conditions to ensure safety, efficiency, and high purity of the intermediate.
Causality Behind Experimental Choices
-
Starting Material: 3-Bromo-5-hydroxybenzoic acid is a readily available and cost-effective starting material[1][2][3]. Its phenolic hydroxyl group is sufficiently acidic to be deprotonated by a suitable base, facilitating the subsequent nucleophilic attack.
-
Ethylating Agent: Diethyl sulfate is often preferred over ethyl halides (e.g., ethyl bromide or iodide) in large-scale synthesis due to its higher boiling point, lower volatility, and cost-effectiveness. However, it is a potent alkylating agent and must be handled with extreme caution.
-
Base: Potassium carbonate (K₂CO₃) is an excellent choice for scale-up applications. It is an inexpensive, non-hygroscopic solid that is easy to handle and provides a sufficiently basic medium to deprotonate the phenolic hydroxyl without being overly aggressive, which could lead to side reactions. Stronger bases like sodium hydride are often avoided on a large scale due to safety concerns, including the evolution of flammable hydrogen gas[4].
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for Williamson ether synthesis as they effectively solvate the cation of the base, leaving the alkoxide nucleophile more reactive[4][5]. For industrial applications, the choice may also be influenced by factors such as cost, toxicity, and ease of recovery.
Scale-Up Protocol: Williamson Ether Synthesis (Kilogram Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 3-Bromo-5-hydroxybenzoic acid | 217.02 | 5.00 | 23.04 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.37 | 46.08 | 2.0 |
| Diethyl Sulfate ((C₂H₅)₂SO₄) | 154.18 | 4.26 (3.58 L) | 27.65 | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 25 L | - | - |
| Toluene | - | 20 L | - | - |
| 2M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Water | - | As needed | - | - |
Equipment:
-
50 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel.
-
Heating/cooling mantle.
-
Filtration apparatus (e.g., Nutsche filter).
-
Drying oven.
Procedure:
-
Reaction Setup: Charge the 50 L reactor with 3-bromo-5-hydroxybenzoic acid (5.00 kg, 23.04 mol) and N,N-dimethylformamide (25 L). Begin stirring to form a slurry.
-
Base Addition: Add potassium carbonate (6.37 kg, 46.08 mol) to the reactor.
-
Heating: Heat the mixture to 80-90 °C.
-
Ethylating Agent Addition: Slowly add diethyl sulfate (4.26 kg, 27.65 mol) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 100 °C. Caution: Diethyl sulfate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Reaction Monitoring: Maintain the reaction mixture at 90-100 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up - Quenching and Solvent Removal: Cool the reaction mixture to room temperature. Add toluene (20 L) and water (20 L). Stir vigorously for 30 minutes. Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2M hydrochloric acid to a pH of 2-3. A precipitate of 3-bromo-5-ethoxybenzoic acid will form.
-
Isolation and Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 85-95%
Process Optimization and Troubleshooting
-
Incomplete Reaction: If the reaction stalls, a small additional charge of diethyl sulfate can be added. Ensure the reaction temperature is maintained.
-
C-Alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring can occur as a side reaction[4][6]. Using a polar aprotic solvent and a moderate base like K₂CO₃ helps to minimize this.
-
Product Purity: Thorough washing of the product is crucial to remove any unreacted starting material and inorganic salts. Recrystallization from an ethanol/water mixture can be employed for further purification if necessary.
Part 2: Scale-Up Synthesis of this compound via Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. For the scale-up synthesis of this compound, driving the equilibrium towards the product side is the primary challenge.
Causality Behind Experimental Choices
-
Reactants: 3-bromo-5-ethoxybenzoic acid, synthesized in the previous step, is reacted with methanol.
-
Catalyst: Concentrated sulfuric acid is a highly effective and inexpensive catalyst for Fischer esterification[7]. Its dehydrating properties also help to shift the equilibrium towards the product.
-
Driving the Equilibrium: The reaction is an equilibrium process[7][8][9]. To achieve a high yield, Le Châtelier's principle is applied by:
-
Using a large excess of one reactant, in this case, methanol, which can also serve as the solvent.
-
Removing the water produced during the reaction. On a large scale, this can be achieved by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus[9].
-
Scale-Up Protocol: Fischer-Speier Esterification (Kilogram Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 3-Bromo-5-ethoxybenzoic acid | 245.07 | 5.00 | 20.40 | 1.0 |
| Methanol (MeOH) | 32.04 | 16.34 (20.6 L) | 510.0 | 25 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.20 (0.11 L) | 2.04 | 0.1 |
| Toluene | - | 10 L | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | - |
| Brine (Saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Equipment:
-
50 L glass-lined reactor with overhead stirrer, reflux condenser, Dean-Stark trap, and temperature probe.
-
Heating/cooling mantle.
-
Separatory funnel (or equivalent for liquid-liquid extraction).
-
Rotary evaporator (for solvent removal).
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: Charge the reactor with 3-bromo-5-ethoxybenzoic acid (5.00 kg, 20.40 mol), methanol (20.6 L), and toluene (10 L).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.20 kg, 2.04 mol) to the stirred mixture. An exotherm will be observed.
-
Azeotropic Reflux: Heat the mixture to reflux (approximately 65-75 °C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 8-12 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up - Solvent Removal and Neutralization: Cool the reaction mixture to room temperature. Remove the excess methanol and toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate (20 L). Wash the organic layer sequentially with water (2 x 10 L), saturated sodium bicarbonate solution (until effervescence ceases)[10], and brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Expected Yield: 90-98%
Process Optimization and Troubleshooting
-
Low Conversion: Ensure a sufficient excess of methanol is used and that water is effectively removed. The catalyst amount can be slightly increased if necessary.
-
Side Reactions: At higher temperatures, ether formation from the alcohol can occur. Maintaining the recommended reflux temperature is important. Sulfonation of the aromatic ring is a potential side reaction if excessive amounts of sulfuric acid are used at high temperatures[11].
-
Product Hydrolysis: During the aqueous work-up, especially the basic wash, hydrolysis of the ester back to the carboxylic acid can occur[10]. It is crucial to perform the washes efficiently and at a lower temperature if the ester is particularly labile.
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using a combination of analytical techniques.
Table 1: Analytical Data for 3-bromo-5-ethoxybenzoic acid and this compound
| Compound | Technique | Expected Observations |
| 3-bromo-5-ethoxybenzoic acid | ¹H NMR (CDCl₃) | δ ~10-12 (br s, 1H, COOH), ~7.7 (s, 1H, Ar-H), ~7.4 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), 4.0-4.2 (q, 2H, OCH₂), 1.4-1.6 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~160 (C-OEt), ~135 (C-Br), ~130, ~125, ~118 (Ar-C), ~65 (OCH₂), ~15 (CH₃) | |
| HPLC | Purity assessment against a reference standard. | |
| This compound | ¹H NMR (CDCl₃) | δ ~7.6 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), 4.0-4.2 (q, 2H, OCH₂), 3.9 (s, 3H, OCH₃), 1.4-1.6 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~166 (C=O), ~159 (C-OEt), ~133 (C-Br), ~128, ~124, ~117 (Ar-C), ~64 (OCH₂), ~52 (OCH₃), ~14 (CH₃) | |
| GC-MS | Confirmation of molecular weight and purity. | |
| HPLC | Purity assessment against a reference standard. |
Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument.
Visualizations
Synthetic Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
Fischer Esterification Mechanism
Caption: Simplified mechanism of the Fischer-Speier Esterification.
Conclusion
The scale-up synthesis of this compound derivatives is a critical process for the advancement of various drug development programs. The two-step synthetic route presented, involving a Williamson ether synthesis followed by a Fischer-Speier esterification, offers a robust and industrially scalable pathway. By carefully selecting reagents and optimizing reaction conditions, high yields of the desired product can be achieved safely and efficiently. The detailed protocols and troubleshooting guides provided in this application note are intended to equip researchers and process chemists with the necessary knowledge to successfully transition this important synthesis from the laboratory to a larger scale, thereby accelerating the journey from discovery to clinical application.
References
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Otera, J. (2003). Esterification. In Modern Carbonyl Chemistry (pp. 277-330). Wiley-VCH.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
- BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis with Phenolic Substrates.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
- Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., ... & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 639-651.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]
-
Stenutz. (n.d.). 3-bromo-5-hydroxybenzoic acid. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(8), 2025.
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. (n.d.).
Sources
- 1. 3-bromo-5-hydroxybenzoic acid [stenutz.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-bromo-5-ethoxybenzoate
Welcome to the technical support center for the purification of Methyl 3-bromo-5-ethoxybenzoate (CAS 860695-64-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges and their solutions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: The most common of these is 3-bromo-5-ethoxybenzoic acid, the carboxylic acid precursor to your target ester.
-
Isomeric Byproducts: Depending on the bromination strategy of the aromatic ring, you may have positional isomers of your desired product.[1]
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-ethoxybenzoate derivatives.
-
Residual Acid Catalyst: If an acid-catalyzed esterification is performed, residual acid (e.g., sulfuric acid) may be present.[2]
-
Solvent Residues: Inadequate removal of reaction or extraction solvents can also lead to contamination.
Q2: My crude product is an oil, but I've seen reports of it being a solid. What does this mean for my purification strategy?
A2: While some sources describe similar compounds as solids, it is not uncommon for crude products to be oils due to the presence of impurities that depress the melting point. Your purification strategy should aim to remove these impurities, which will likely result in the crystallization of your final product. Both column chromatography and recrystallization are effective methods for achieving this.
Q3: How can I quickly assess the purity of my crude this compound before and after purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid assessment of your compound's purity. By spotting your crude material alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (see column chromatography section for examples), you can visualize the presence of impurities. After purification, a single spot on the TLC plate is a good indicator of high purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which your target compound is soluble at high temperatures but sparingly soluble at room temperature, while impurities are either highly soluble or insoluble at all temperatures.
Issue 1: I can't find a suitable single solvent for recrystallization.
-
Causality: this compound has moderate polarity. Highly polar solvents may dissolve it too readily, while non-polar solvents may not dissolve it at all, even with heating.
-
Solution: Use a binary solvent system. A combination of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is less soluble) can be very effective. A common approach for benzoate esters is a mixture of a non-polar solvent like heptane or hexane with a slightly more polar solvent like ethyl acetate.[3]
Protocol for Binary Solvent Recrystallization:
-
Dissolve your crude product in the minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.
-
While the solution is still hot, slowly add the "bad" solvent (e.g., n-heptane) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
| Solvent System | Ratio (v/v) | Rationale |
| n-Heptane / Ethyl Acetate | ~2:1 | A good starting point for benzoate esters, balancing polarity for effective crystallization.[3] |
| Methanol / Water | Variable | Methanol is a good solvent for many esters; water acts as the anti-solvent. |
| Ethanol / Water | Variable | Similar to methanol/water, ethanol can be a suitable primary solvent. |
Issue 2: My product "oils out" instead of crystallizing.
-
Causality: This often happens when the solution is supersaturated or cools too quickly. The compound comes out of solution as a liquid phase rather than forming a crystal lattice.
-
Solution:
-
Slower Cooling: Ensure the solution cools gradually. You can insulate the flask to slow down the cooling rate.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Issue 3: I'm not getting good separation of my product from a closely related impurity on the column.
-
Causality: The chosen eluent system may not have the optimal polarity to effectively differentiate between your product and the impurity.
-
Solution: Optimize your eluent system using TLC. The ideal solvent system will give your target compound an Rf value of 0.25-0.35 on a TLC plate.
Recommended Eluent Systems for this compound:
| Eluent System | Ratio (v/v) | Rationale |
| Petroleum Ether / Ethyl Acetate | 50:1 to 10:1 | A good starting point for moderately polar compounds. Start with a lower polarity (50:1) and gradually increase if needed.[4][5] |
| Hexane / Ethyl Acetate | 10:1 to 4:1 | Similar to petroleum ether/ethyl acetate, offering good separation for many esters.[5] |
| Dichloromethane / Methanol | 100:1 to 50:1 | A more polar system if your compound is not moving sufficiently in less polar solvents. |
Step-by-Step Column Chromatography Protocol:
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel.
-
Elute and Collect Fractions: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
Experimental Workflows
Purification Decision Tree
Caption: Decision tree for selecting a purification method.
Column Chromatography Workflow
Caption: Step-by-step workflow for column chromatography.
References
-
MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]
- Google Patents. (n.d.). DE19531164A1 - Verfahren zur Herstellung von 4-Brommethyl-3-methoxy-benzoesäureestern.
Sources
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Heck Reaction Yield with Methyl 3-bromo-5-ethoxybenzoate
Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals working with substituted aryl bromides, such as Methyl 3-bromo-5-ethoxybenzoate. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) designed to help you navigate common challenges and optimize your reaction yields. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Enhancing Reaction Performance
This section addresses the most common issues encountered during the Heck reaction with electron-rich and sterically demanding substrates.
Question 1: My reaction shows low or no conversion of the starting material, this compound. What are the likely causes and how can I resolve this?
Answer:
Low to zero conversion is a frequent hurdle, often pointing to issues with catalyst activation or the inherent reactivity of the substrate. This compound is an electron-rich aryl bromide, which can make the initial, rate-limiting step of the catalytic cycle—oxidative addition to the Pd(0) center—sluggish.[1][2]
Here’s a systematic approach to troubleshooting:
-
Catalyst System Evaluation:
-
Palladium Precursor: If you are using a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[3] Inefficient reduction can halt the reaction before it begins. The presence of phosphine ligands often facilitates this reduction.[3]
-
Ligand Choice: The selection of the ligand is critical. For electron-rich aryl bromides, bulky and electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are highly recommended.[2][4] These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[2] Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃), XPhos, or SPhos.
-
Catalyst Loading: For difficult couplings, a low catalyst loading may be insufficient. While typical loadings are 0.5-2 mol%, increasing it to 5 mol% during initial screening can help overcome activation barriers.
-
-
Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) species.[5] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Temperature: Heck reactions often require elevated temperatures, typically between 80-140 °C, to drive the oxidative addition of aryl bromides.[4][6] If you are running the reaction at a lower temperature, a gradual increase may be necessary. However, excessively high temperatures can lead to catalyst decomposition.[5]
-
-
Reagent Quality:
-
Solvent Purity: Use anhydrous, high-purity solvents. Water and other impurities can interfere with the catalyst and reagents.
-
Base Integrity: Ensure the base is fresh and dry. Inorganic bases like potassium carbonate can be hygroscopic.
-
Question 2: I am observing the formation of a black precipitate and my reaction has stalled. What does this indicate?
Answer:
The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is finely divided, bulk palladium metal with no catalytic activity.[5][7] This depletes the concentration of the active catalyst in the solution, leading to a stalled reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Excessive heat can cause the palladium nanoparticles to agglomerate and precipitate.[5] Reduce the reaction temperature by 10-20 °C and monitor for improvement. |
| Inadequate Ligand Stabilization | The ligand's role is not only to modulate reactivity but also to stabilize the Pd(0) species and prevent aggregation.[1] If using a ligandless system or a weakly coordinating ligand, switch to a bulkier, more strongly coordinating ligand like a biarylphosphine or an NHC.[4][6] |
| Presence of Oxygen | As mentioned, oxygen promotes the oxidation of Pd(0), leading to decomposition.[5] Re-evaluate your degassing and inert atmosphere techniques. |
| Incorrect Palladium-to-Ligand Ratio | An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A common starting point is a 1:2 Pd:ligand ratio for monodentate phosphines. |
Question 3: My desired product is forming, but I also see significant side products like homocoupled arene (biaryl) or isomerized alkene. How can I improve selectivity?
Answer:
Side product formation indicates that alternative reaction pathways are competing with the desired Heck coupling.
-
Arene Homocoupling: The formation of a biaryl from your this compound starting material can occur, particularly at high temperatures or with certain catalyst systems. This can sometimes be suppressed by using a lower reaction temperature or by ensuring a slight excess of the alkene coupling partner.
-
Alkene Isomerization: After the β-hydride elimination step that forms the product, the resulting hydridopalladium(II) species ([HPdX]) can re-add to the newly formed double bond in the product and then eliminate again, leading to isomerization of the double bond.[3][8] This is more common in phosphine-free systems.[8]
-
Role of Base: A strong base is crucial for rapidly and irreversibly reacting with the [HPdX] intermediate, which regenerates the Pd(0) catalyst and prevents the reversible re-addition that causes isomerization.[1][3] Switching from a mild base like sodium acetate to a stronger one like potassium carbonate or triethylamine may improve selectivity.
-
Additives: In some cases, the addition of silver salts can facilitate the removal of the halide from the palladium complex, reducing the likelihood of isomerization.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium catalyst and ligand for coupling with this compound?
A1: The choice of catalyst and ligand is paramount for success with an electron-rich aryl bromide.
-
Catalyst Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are excellent and common choices. Pd(OAc)₂ is often preferred for its stability and efficiency.[3]
-
Ligand Selection: The key is to use ligands that are both bulky and electron-donating .
-
Bulky Phosphines: Ligands like P(t-Bu)₃, Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) are state-of-the-art for coupling challenging substrates.[4][6] The steric bulk promotes the reductive elimination step, while their electron-donating nature accelerates the initial oxidative addition.
-
Avoid Simple Ligands: Simple, less electron-rich ligands like triphenylphosphine (PPh₃) may be insufficient for this substrate and can lead to low yields unless very high temperatures are used.
-
Comparison of Common Ligand Classes for Aryl Bromides
| Ligand Type | Examples | Key Characteristics | Suitability for Substrate |
| Monodentate Phosphines | PPh₃, P(o-tol)₃ | Moderately electron-donating. | May require high temperatures; often suboptimal. |
| Bulky Alkylphosphines | P(t-Bu)₃ | Strongly electron-donating, bulky. | Excellent choice, promotes oxidative addition. |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Very bulky and electron-rich. | Considered the gold standard for difficult couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, thermally stable. | Highly effective, especially at high temperatures.[6] |
Q2: What is the role of the base and solvent, and how do I choose the best combination?
A2: The base and solvent work in concert to facilitate the reaction and stabilize the catalytic species.
-
Role of the Base: The base is essential to neutralize the hydrohalic acid (HBr) generated during the final step of the catalytic cycle. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][9] Without a base, the reaction would be stoichiometric, not catalytic.
-
Role of the Solvent: The solvent must be polar and aprotic to dissolve the reagents and stabilize the charged intermediates in the catalytic cycle. It should also have a high boiling point to allow for sufficient heating.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[1][11] Dioxane and toluene are also used, often with specific catalyst systems.[11] Studies have shown that highly polar solvents like DMA can lead to high conversion rates.[11][12]
-
Q3: How do temperature and reaction time influence the outcome?
A3: Temperature and time are critical, interdependent parameters.
-
Temperature: The oxidative addition of aryl bromides to palladium is often the slowest step and requires thermal energy.[1] A typical temperature range for these reactions is 100-140 °C.[4][13]
-
Optimization: Start your reaction around 100 °C. If the conversion is slow, incrementally increase the temperature to 120 °C or 140 °C. Be aware that temperatures above 150 °C can risk catalyst decomposition and side product formation.[4]
-
-
Reaction Time: Heck reactions are typically complete within 12-24 hours.[14][15] It is crucial to monitor the reaction's progress using a suitable analytical technique like TLC, GC, or LC-MS. Running the reaction for too long after completion can lead to product degradation or the formation of side products.
Experimental Protocols & Workflows
General Protocol for the Heck Reaction of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous N,N-Dimethylacetamide (DMAc, 5 mL)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, Pd(OAc)₂, and XPhos.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the anhydrous DMAc via syringe, followed by the alkene (n-butyl acrylate).
-
Heating: Place the flask in a preheated oil bath at 120 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS every 4-6 hours until the starting material is consumed (typically 18-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and precipitated palladium.
-
Wash the filtrate with water (3 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Visualization of Key Processes
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A troubleshooting workflow for low-yield Heck reactions.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Sigman, M. S., & Werner, E. W. (2012). A case for catalyst-controlled regioselectivity in the Heck reaction. Angewandte Chemie International Edition, 51(41), 10168-10170.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Bégué, D., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(4), 2495-2506. Retrieved from [Link]
-
Yusof, Y., & Kassim, K. (2017). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)-Hydrazone Complexes. AIP Conference Proceedings, 1885, 020100. Retrieved from [Link]
-
O'Brien, C. J., et al. (2006). Heck Reaction—State of the Art. Molecules, 11(4), 262-291. Retrieved from [Link]
-
Kantam, M. L., et al. (2012). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Tetrahedron Letters, 53(1), 115-118. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperatures on the Heck reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
ResearchGate. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13, 21873-21899. Retrieved from [Link]
-
ResearchGate. (n.d.). 5 questions with answers in HECK REACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene. Retrieved from [Link]
-
de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mizoroki-Heck Reaction | Request PDF. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
side reactions of Methyl 3-bromo-5-ethoxybenzoate under basic conditions
Welcome to the dedicated technical support center for Methyl 3-bromo-5-ethoxybenzoate. This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding its use, particularly the side reactions encountered under basic conditions. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and integrity of your experiments.
Troubleshooting Guide: Navigating Side Reactions in Your Experiments
This section is structured to help you diagnose and resolve specific issues that may arise during the use of this compound in base-mediated reactions.
Question 1: "I'm attempting a reaction with this compound under basic conditions, and I'm observing significant formation of a more polar byproduct by TLC. What is likely happening?"
Answer:
The most probable side reaction you are observing is the hydrolysis of the methyl ester to the corresponding carboxylate salt (which becomes the carboxylic acid upon acidic workup). This is a very common reaction when esters are exposed to basic conditions, especially in the presence of water.
Causality: The hydroxide ion (or other base) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide ion, forming the carboxylate.
Diagnostic Steps:
-
TLC Analysis: The resulting carboxylic acid will have a much lower Rf value (be more polar) than the starting ester. It will often streak on the TLC plate unless a small amount of acid (e.g., acetic acid) is added to the eluent.
-
Solubility Check: The carboxylate salt will be soluble in aqueous base, while the starting material is not. You can perform a simple extraction to confirm.
-
NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, you will see the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad peak for the carboxylic acid proton (typically >10 ppm), or its absence if the sample is not acidified.
Mitigation Strategies:
-
Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water, which is often the source of the hydroxide for hydrolysis.
-
Non-nucleophilic Bases: Consider using non-nucleophilic, sterically hindered bases if their basicity is sufficient for your desired transformation. Examples include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges, although their compatibility with your specific reaction must be verified.
-
Carbonate Bases: For reactions that require a base but are sensitive to strong hydroxides, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially in polar aprotic solvents like DMF or acetonitrile. These are less prone to causing rapid ester hydrolysis compared to NaOH or KOH.
-
Temperature Control: Ester hydrolysis is temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction.
Experimental Protocol: Minimizing Ester Hydrolysis with K₂CO₃
-
Dry your glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvent (e.g., DMF, acetonitrile).
-
Add this compound and your reaction partner to the flask.
-
Add 1.5-2.0 equivalents of freshly dried, powdered potassium carbonate (K₂CO₃).
-
Maintain the reaction at the lowest effective temperature (e.g., room temperature or 0 °C) and monitor by TLC.
Question 2: "My reaction is complete, but my mass spectrometry results show a peak corresponding to a loss of an ethyl group (-28 Da) and the addition of a hydrogen. What could be this impurity?"
Answer:
This mass change strongly suggests the cleavage of the ethoxy ether bond to form the corresponding phenol, 3-bromo-5-hydroxybenzoic acid (or its methyl ester). While ethers are generally stable, aryl ethers can be cleaved under certain conditions, especially with stronger bases or at elevated temperatures.
Causality: This is likely a nucleophilic aromatic substitution or a base-mediated cleavage. While less common than ester hydrolysis, strong bases at high temperatures can facilitate the cleavage of the C(aryl)-O bond.
Diagnostic Steps:
-
Mass Spectrometry: As you've noted, a mass corresponding to the phenol is a key indicator.
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic quartet and triplet of the ethoxy group (around 4.1 and 1.4 ppm, respectively). A new broad singlet corresponding to the phenolic -OH will appear (typically 5-10 ppm, can exchange with D₂O).
-
Color Change: Phenols are often more prone to oxidation than their ether counterparts. A slight pink or brown discoloration of your product could indicate the presence of the phenolic impurity.
Mitigation Strategies:
-
Avoid Harsh Bases and High Temperatures: If possible, avoid using strong bases like sodium hydroxide or potassium hydroxide, especially at temperatures above 50-60 °C.
-
Shorter Reaction Times: Monitor your reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction and decomposition.
-
Choice of Base: If a strong base is required, consider alternatives that may be less nucleophilic towards the ether, although this is highly reaction-dependent.
Troubleshooting Workflow: Ether Cleavage vs. Ester Hydrolysis
Caption: Diagnostic workflow for identifying common side reactions.
Frequently Asked Questions (FAQs)
Q1: Is the C-Br bond susceptible to reaction under basic conditions?
A1: Yes, under specific conditions. While the C-Br bond on the aromatic ring is relatively stable, it can undergo nucleophilic aromatic substitution (SNAAr). This is generally less common than in systems activated by strong electron-withdrawing groups in the ortho or para positions. However, with a potent nucleophile and/or high temperatures in a polar aprotic solvent like DMF or DMSO, you could see displacement of the bromide. For example, using sodium methoxide in methanol at high temperatures could potentially lead to the substitution of bromide with a methoxy group.
Q2: Can I use organometallic reagents (e.g., Grignard, organolithiums) with this compound?
A2: You must be extremely cautious. Organometallic reagents are very strong bases and nucleophiles. They will readily react with the ester group before any desired reaction at the C-Br bond (e.g., metal-halogen exchange) can occur. If your goal is to functionalize the C-Br bond, the ester group must be protected or converted to a more robust functional group first.
Q3: How stable is this compound during long-term storage?
A3: It is a relatively stable solid. However, for long-term storage, it should be kept in a tightly sealed container in a cool, dry, and dark place. Over time, exposure to atmospheric moisture could lead to slow hydrolysis of the ester.
Data Summary: Base and Solvent Effects
The choice of base and solvent has a critical impact on the outcome of reactions involving this compound. The following table summarizes general trends.
| Base | Solvent(s) | Primary Side Reaction(s) | Recommended Use Case |
| NaOH, KOH | H₂O, MeOH, EtOH | Ester Hydrolysis (Rapid) | Intentionally converting the ester to a carboxylic acid. |
| NaH, KH | THF, DMF (Anhydrous) | Deprotonation of weak acids | When a strong, non-nucleophilic base is needed and water must be strictly excluded. |
| K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Ester Hydrolysis (Slow) | Mild reactions where hydroxide is detrimental (e.g., alkylations, some couplings). |
| DBU, DIPA | CH₂Cl₂, Acetonitrile | Minimal side reactions | When a non-nucleophilic organic base is required. |
References
-
Potassium Carbonate in Organic Synthesis: For a general overview of the applications of potassium carbonate as a mild base in organic synthesis, including its use in protecting group chemistry and C-C bond formation, see: Potassium Carbonate, Reagents for Organic Synthesis, Available at: [Link]
Technical Support Center: Strategies for Preventing Dehalogenation of Methyl 3-bromo-5-ethoxybenzoate
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the undesired dehalogenation of Methyl 3-bromo-5-ethoxybenzoate during cross-coupling reactions. Our goal is to provide you with a deep understanding of the underlying causes and equip you with actionable, field-proven strategies to maximize the yield of your desired product.
Troubleshooting Guide: Immediate Solutions for Dehalogenation
This section is structured as a rapid, decision-based workflow to help you quickly diagnose and resolve dehalogenation issues in your reaction.
Q: My LC-MS/GC-MS analysis shows a significant peak corresponding to Methyl 3-ethoxybenzoate, the dehalogenated byproduct. Where do I start?
A: The appearance of the dehalogenated byproduct indicates that a competitive hydrodehalogenation pathway is occurring alongside your desired cross-coupling reaction. This is a common issue, particularly in palladium-catalyzed processes like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1][2][3] The root cause is almost always the formation of a palladium-hydride (Pd-H) species, which reductively eliminates the arene instead of the desired coupling partner.[2][4]
Follow this systematic troubleshooting workflow to mitigate the issue. Start with the parameter most likely to have a significant impact and is easiest to change: the ligand and base system.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Frequently Asked Questions (FAQs)
This section provides detailed explanations for the common questions surrounding the dehalogenation of aryl bromides.
Q1: What is hydrodehalogenation and why is it a problem?
A1: Hydrodehalogenation is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom.[1][2] This is highly problematic for three main reasons:
-
Reduced Yield: It consumes your starting material, directly lowering the yield of the desired cross-coupled product.
-
Complicated Purification: The byproduct, Methyl 3-ethoxybenzoate, often has similar chromatographic properties to the starting material and the desired product, making purification difficult.
-
Stoichiometry Imbalance: Consumption of the aryl halide disrupts the optimal stoichiometry with your coupling partner.
Q2: What is the primary mechanism leading to dehalogenation in cross-coupling reactions?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][4] This highly reactive intermediate can be generated from various sources within the reaction mixture, such as trace water, alcohol solvents, amine bases, or even certain phosphine ligands.[2] Once formed, the Pd-H species can intercept the catalytic cycle after the oxidative addition step. Instead of transmetalation (in Suzuki) or amine binding (in Buchwald-Hartwig), the palladium-aryl intermediate undergoes reductive elimination with the hydride, forming the undesired Ar-H byproduct and regenerating the Pd(0) catalyst.[2][4]
Caption: Competing cross-coupling and dehalogenation pathways.
Q3: How do I choose the right catalyst, ligand, base, and solvent to prevent dehalogenation?
A3: The choice of reagents is critical. The general strategy is to select conditions that accelerate the desired productive steps of the catalytic cycle (transmetalation and reductive elimination) so they outcompete the undesired dehalogenation pathway.
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][5] | These ligands promote rapid reductive elimination, which is often the rate-limiting step for product formation. A faster reductive elimination step gives the Pd-aryl intermediate less time to react with stray hydride sources.[1][5] |
| Base | Switch from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2][5] | Strong alkoxide bases can generate hydride species, especially at elevated temperatures.[5] Milder inorganic bases are less prone to this and are highly effective, particularly in Suzuki couplings. |
| Solvent | Use anhydrous, aprotic, non-polar solvents like Toluene or 1,4-Dioxane.[1][6] Avoid protic solvents (alcohols) and be cautious with DMF. | Alcohols are direct hydride donors.[4] DMF can decompose at high temperatures, especially in the presence of base and water, to generate formate, a known hydride source.[1][3] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).[2] | Dehalogenation can have a different activation energy than the desired coupling. Lowering the temperature can sometimes disproportionately slow the undesired pathway. |
| Palladium Source | Use a well-defined Pd(0) precatalyst (e.g., XPhos Pd G3/G4) or a combination of Pd₂(dba)₃ with a suitable ligand. | Precatalysts ensure efficient and reproducible generation of the active Pd(0) species, preventing side reactions that can occur during in-situ reduction of Pd(II) sources.[7] |
Q4: Are there any special considerations for N-H containing coupling partners?
A4: Yes. If you are performing a Buchwald-Hartwig amination with an amine that has an N-H bond (primary or secondary amines), or coupling with an N-H containing heterocycle, the acidic proton can interact with the base. In some cases, particularly with pyrroles or indoles, this can promote dehalogenation.[8] While this compound itself does not have this issue, it's a critical consideration when choosing its coupling partner.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point designed to minimize hydrodehalogenation.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed Toluene (to make a 0.1-0.2 M solution)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
-
Reagent Preparation (in a glovebox or under a positive flow of inert gas):
-
To the oven-dried Schlenk flask, add the this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Rationale: Adding the solid reagents under an inert atmosphere prevents the introduction of oxygen and moisture, which can lead to catalyst degradation and side reactions.[4][9]
-
-
Solvent Addition:
-
Seal the flask with a septum. If not in a glovebox, perform at least three vacuum/inert gas backfill cycles to thoroughly remove air.
-
Add the anhydrous, degassed toluene via syringe.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 30 minutes) is crucial to remove dissolved oxygen. Anhydrous solvent minimizes water as a potential hydride source.[2][10]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath set to 80-90 °C.
-
Stir the reaction mixture vigorously to ensure proper mixing of the heterogeneous mixture.
-
Rationale: Starting at a lower temperature can significantly suppress the dehalogenation side reaction.[2]
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, LC-MS, or GC-MS.
-
Look for the consumption of the starting material and the appearance of the product mass, while checking for the mass of the dehalogenated byproduct (Methyl 3-ethoxybenzoate).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[9]
-
References
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Givaja, G., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. ACS Publications. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of Organic Chemistry. [Link]
-
14.7: Aryl Halides. (2021, July 31). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. ACS Publications. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). Synlett. ResearchGate. [Link]
-
Wang, H., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. PMC. [Link]
-
Schaub, T., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. ACS Publications. [Link]
-
Aryl Halide Reactions: Mechanisms & Key Examples Explained. (n.d.). Vedantu. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Fairlamb, I. J. S., et al. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Plenio, H., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. RSC Publishing. [Link]
-
Suzuki proto-dehalogenation problem. (2023, October 7). Reddit. Retrieved January 19, 2026, from [Link]
-
significant dehalogenation in stille coupling. (2018, October 7). Reddit. Retrieved January 19, 2026, from [Link]
-
Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. (2007). Topics in Catalysis. ResearchGate. [Link]
-
Hydrogenation Reduction. (2023, November 7). Reddit. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2021, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki?. (2023, February 23). Reddit. Retrieved January 19, 2026, from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2019). Molecules. ResearchGate. [Link]
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Navigating Solubility Challenges with Methyl 3-bromo-5-ethoxybenzoate: A Technical Support Guide
Welcome to the Technical Support Center for Methyl 3-bromo-5-ethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for improving the solubility of this compound in various reaction mixtures. As Senior Application Scientists, we understand that achieving optimal solubility is critical for reaction efficiency, product yield, and overall experimental success. This resource combines fundamental principles with practical, field-tested solutions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A: Understanding the inherent properties of this compound (CAS: 860695-64-3, Molecular Formula: C10H11BrO3, Molecular Weight: 259.1 g/mol ) is the first step in predicting its solubility behavior.[1] Its aromatic core, substituted with a bromine atom, an ethoxy group, and a methyl ester, gives it a moderately polar character. The presence of the ester and ether functionalities allows for some interaction with polar solvents, while the brominated benzene ring contributes to its hydrophobicity. Its melting point has not been consistently reported, suggesting it may be a low-melting solid or an oil at room temperature, which can also affect its dissolution rate.
Q2: I'm observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps I should take?
A: When facing poor solubility, a systematic approach is recommended. Start with simple physical interventions before moving to more complex chemical modifications.
-
Mechanical Agitation and Sonication: Ensure vigorous stirring to maximize the surface area of the solute exposed to the solvent. For stubborn solids, using an ultrasonic bath can be highly effective in breaking down agglomerates and accelerating dissolution.
-
Gentle Heating: Cautiously increasing the reaction temperature can significantly improve solubility. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.
If these initial steps do not resolve the issue, a more thorough evaluation of your solvent system is necessary.
Q3: Which common organic solvents are recommended for dissolving this compound?
| Solvent | Polarity | Expected Solubility | Rationale & Considerations |
| Tetrahydrofuran (THF) | Moderately Polar | Good | A versatile ether that can solvate both polar and nonpolar components of a reaction. A common choice for many organometallic reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent | A highly polar solvent capable of dissolving a wide range of organic compounds. Use with caution as it can be difficult to remove and may participate in or inhibit certain reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to Good | A polar solvent that is often a good choice for reactions involving salts or polar reagents. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate | An ester-based solvent that may offer good solubility due to structural similarities. Less polar than THF and MeCN. |
| Toluene | Nonpolar | Low to Moderate | As a nonpolar aromatic solvent, it may have some affinity for the benzene ring of the molecule. Often used in higher-temperature reactions. |
| Dichloromethane (DCM) | Moderately Polar | Good | A common solvent for a wide range of organic compounds. Its volatility can be advantageous for product isolation. |
Q4: Can a co-solvent system improve the solubility of this compound without negatively impacting my reaction?
A: Yes, employing a co-solvent is a powerful and frequently used strategy to enhance the solubility of challenging substrates. The addition of a small amount of a more polar, miscible solvent can significantly alter the overall polarity of the reaction medium, leading to improved dissolution.
However, it is crucial to consider the potential impact of the co-solvent on your reaction kinetics and product purity. Some co-solvents can influence the stability of catalysts or intermediates.[4][5] Therefore, it is advisable to start with a small-scale trial to assess the effect of the chosen co-solvent system on your specific reaction.
Troubleshooting Guide: Tackling Severe Solubility Issues
This section provides a structured workflow for diagnosing and resolving persistent solubility problems with this compound, particularly in the context of common applications like palladium-catalyzed cross-coupling reactions.
Initial Assessment of the Problem
Before making significant changes to your protocol, it's essential to confirm the basics.
-
Reagent Purity: Impurities in this compound can sometimes lead to solubility issues. If possible, verify the purity of your starting material.
-
Solvent Quality: Ensure your solvents are anhydrous and of the appropriate grade for your reaction. Water contamination can significantly impact the solubility of organic compounds and the efficacy of many organometallic catalysts.
Systematic Solvent Screening Protocol
If initial troubleshooting fails, a systematic solvent screening is the next logical step.
Objective: To identify a solvent or co-solvent system that provides complete dissolution of this compound at the desired reaction temperature.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., THF, DMF, Acetonitrile, Ethyl Acetate, Toluene, Dioxane)
-
Small vials or test tubes
-
Stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: In separate vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 1 mL) and stir at room temperature.
-
Observation at Room Temperature: Observe and record the degree of dissolution in each solvent.
-
Heating: For solvents where the compound is not fully soluble at room temperature, gently heat the vials to your intended reaction temperature and observe any changes in solubility.
-
Co-solvent Testing: For promising but imperfect single-solvent systems, introduce a co-solvent in a stepwise manner (e.g., adding a polar aprotic solvent like DMF in 10% increments to a less polar solvent like toluene) and observe the effect on solubility.
This systematic approach will allow you to empirically determine the optimal solvent system for your specific concentration and temperature requirements.
Caption: Troubleshooting workflow for solubility issues.
Advanced Strategies for Extremely Insoluble Cases
In some instances, particularly with complex reaction mixtures or when forming polymeric materials, conventional solvent-based approaches may not be sufficient.
Case Study: Solid-State Suzuki-Miyaura Cross-Coupling of Insoluble Aryl Halides
A recent study by Kubota, Ito, and co-workers demonstrated a mechanochemical approach to overcome the limitations of poor solubility in Suzuki-Miyaura cross-coupling reactions.[6] By employing ball-milling, they were able to successfully couple aryl halides that were virtually insoluble in traditional organic solvents. This solid-state method proved superior to solution-phase reactions in terms of both yield and reaction time for these challenging substrates.
Implication for this compound: For reactions where even potent solvent systems fail to achieve adequate solubility, mechanochemistry presents a viable and powerful alternative. This technique eliminates the need for a solvent altogether, thereby circumventing all solubility-related challenges.
Caption: Comparison of solution-phase and mechanochemical approaches.
Conclusion
Improving the solubility of this compound in reaction mixtures often requires a multi-faceted approach. By systematically applying the principles and techniques outlined in this guide—from basic physical interventions to strategic solvent selection and advanced methods like mechanochemistry—researchers can overcome solubility hurdles and achieve their synthetic goals. For further assistance, please do not hesitate to contact our technical support team.
References
-
Liese, A., & Lode, H. (2014). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. PubMed. Available at: [Link].
-
Liese, A., & Lode, H. (2014). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. ResearchGate. Available at: [Link].
- Kubota, K., Ito, H., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(16), 6165–6175.
- Seo, T., Toyoshima, N., Kubota, K., & Ito, H. (2021). Solid-State Suzuki–Miyaura Cross-Coupling of Insoluble Aryl Halides Using a Ball-Milling Approach. Synfacts, 17(07), 0741.
-
Shanghai Minstar Chemical Co., Ltd. Methyl 3-bromobenzoate CAS NO.618-89-3. Available at: [Link].
-
CP Lab Safety. This compound, min 98%, 100 grams. Available at: [Link].
-
PubChem. Methyl 3-bromobenzoate. Available at: [Link].
Sources
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- 3. Methyl 3-bromobenzoate, CasNo.618-89-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. Methyl 3-ethoxybenzoate | CAS#:108593-47-1 | Chemsrc [chemsrc.com]
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- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Catalyst Removal in Methyl 3-bromo-5-ethoxybenzoate Reactions
Prepared by the Applications Science Team
This guide provides in-depth troubleshooting and procedural information for researchers, scientists, and drug development professionals working with Methyl 3-bromo-5-ethoxybenzoate. The focus is on the critical work-up stage of removing residual catalysts, a common challenge in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for which this substrate is well-suited.[1]
Frequently Asked Questions (FAQs)
Q1: Why is meticulous removal of the catalyst from my this compound reaction so critical?
A1: Complete catalyst removal is paramount for three primary reasons:
-
Product Integrity and Downstream Reactivity: Residual catalysts can interfere with subsequent synthetic steps, leading to side reactions, reduced yields, and unpredictable outcomes.
-
Regulatory Compliance in Drug Development: For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities. Palladium, a common catalyst, has a permitted daily exposure (PDE) of 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final Active Pharmaceutical Ingredient (API).[2]
-
Compound Stability: Trace metals can catalyze the decomposition of the final product over time, affecting its shelf life and purity.
Q2: What are the main types of catalysts I might be dealing with?
A2: Catalysts are broadly categorized into two types, and the removal strategy depends heavily on which one you've used:
-
Heterogeneous Catalysts: These are solids that are insoluble in the reaction medium, such as Palladium on Carbon (Pd/C) or Raney Nickel.[3] In theory, they can be removed by simple filtration.[4]
-
Homogeneous Catalysts: These are soluble in the reaction mixture, forming a single phase with the reactants and product. Examples include Palladium Acetate (Pd(OAc)₂) and various phosphine-ligated palladium complexes used in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.[5][6][7] Their removal is more complex as they cannot be simply filtered out.[5]
Q3: What are the primary strategies for catalyst removal?
A3: The main approaches are:
-
Filtration: The first line of defense, especially for heterogeneous catalysts. Often requires a filter aid like Celite® to be effective.[8][9]
-
Scavenging: Using solid-supported materials (scavengers) with functional groups that have a high affinity for the metal, effectively binding it so it can be filtered off.[5][10][11]
-
Adsorption: Employing materials like activated carbon to adsorb the metal catalyst onto their surface.[2][12]
-
Extraction: Using aqueous solutions of chelating agents to pull the metal out of the organic phase.
-
Crystallization/Chromatography: Standard purification methods that separate the product from impurities, including the catalyst.[2][8]
Troubleshooting & Optimization Guides
This section addresses specific issues you may encounter during your work-up procedure.
Issue 1: Black Particulates Remain in the Filtrate After Attempting to Remove a Heterogeneous Catalyst (e.g., Pd/C).
-
Underlying Cause: Palladium on carbon, especially, consists of very fine particles that can easily pass through standard filter paper.[13] This leads to a filtrate that is gray or black, indicating contamination.
-
Solution: Filtration through a Celite® Pad
-
Causality: Celite® (diatomaceous earth) is an inert filter aid. It forms a fine, porous filter bed that can trap microscopic catalyst particles far more effectively than filter paper alone.[8][9][14]
-
Detailed Protocol:
-
Prepare the Funnel: Place a sintered glass funnel (or a Büchner funnel with a piece of filter paper that fits perfectly) on a clean filter flask.
-
Create the Celite Slurry: In a small beaker, add a generous amount of Celite (enough to form a 1-2 cm thick pad in your funnel) and suspend it in the same solvent used in your reaction.
-
Pack the Pad: With the vacuum off, pour the Celite slurry into the funnel. Turn on the vacuum gently to pull the solvent through, leaving a compact, even pad of Celite. Ensure the pad is flat and has no cracks.
-
Pre-wet the Pad: Wash the pad with a small amount of fresh solvent to remove any loose Celite particles.
-
Filter the Reaction Mixture: Dilute your crude reaction mixture with a suitable solvent to reduce viscosity.[8] Carefully pour the mixture onto the center of the Celite pad, avoiding disturbance of the surface.
-
Wash Thoroughly: After the entire mixture has passed through, wash the Celite pad with several portions of fresh solvent to recover any product that may have been retained. This is a critical step to prevent yield loss.
-
Collect the Filtrate: The resulting filtrate should be clear and free of black particles. Combine the initial filtrate and all washings for the next step of your work-up.
-
-
Workflow Diagram: Celite Filtration
Caption: Workflow for removing fine heterogeneous catalysts.
-
Issue 2: The Organic Solution Remains Colored (e.g., Yellow, Orange, Brown) After Work-up, Indicating Soluble Palladium.
-
Underlying Cause: This is the classic sign of a homogeneous catalyst or a heterogeneous catalyst that has "leached" soluble metal species into the reaction mixture.[15] These colored complexes will not be removed by simple filtration.
-
Solution A: Metal Scavenging
-
Causality: Metal scavengers are typically silica or polymer beads functionalized with groups that act as strong ligands for palladium, such as thiols or triazines.[2][10] When added to the solution, the scavenger chelates the soluble palladium, converting it into a solid-bound species that can be easily filtered off.[11] Silica-bound thiols are often more effective than their resin-bound counterparts.[10]
-
Detailed Protocol (Using Thiol-Functionalized Silica):
-
Choose the Scavenger: Select a scavenger known to be effective for palladium, such as SiliaMetS® Thiol or a similar product.
-
Determine Amount: Add the scavenger to your crude organic solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.
-
Incubate: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from 2 to 24 hours. The optimal time and temperature should be determined experimentally.[2]
-
Monitor: The solution should gradually become colorless as the scavenger binds the palladium.[5]
-
Filter: Remove the scavenger by filtration (a simple filtration through filter paper is usually sufficient).
-
Wash and Concentrate: Wash the collected scavenger with fresh solvent to recover the product, then combine the filtrates and concentrate under reduced pressure.
-
-
Data Table: Common Palladium Scavengers
Scavenger Type Functional Group Typical Use Case Thiol-functionalized Silica -SH General purpose, highly effective for Pd(0) and Pd(II).[2] Trimercaptotriazine (TMT) Triazine-thiol Effective for a broad range of metals, including palladium.[2][15] | Amino-functionalized Silica | -NH₂, -NHR | Can be effective, but often less so than thiol-based scavengers. |
-
-
Solution B: Activated Carbon Treatment
-
Causality: Activated carbon has a high surface area and can adsorb many organic and metallic impurities. It is a cost-effective but sometimes less selective method.[12]
-
Protocol:
-
Add 5-10 wt% of activated carbon relative to your crude product weight to the organic solution.
-
Stir the slurry for 1-4 hours at room temperature.
-
Remove the carbon via filtration through a pad of Celite® (carbon particles are also very fine).
-
Caution: Activated carbon can sometimes adsorb the desired product, leading to yield loss. Perform a small-scale test first.
-
-
Issue 3: Significant Product Loss After Catalyst Removal.
-
Underlying Cause: Your product, this compound, may have some affinity for the solid material used for purification (Celite, scavenger, or activated carbon), causing it to be retained.[2]
-
Troubleshooting Steps:
-
Thorough Washing: This is the most common culprit. Always wash the filter cake/scavenger with multiple, generous portions of fresh solvent and combine the washings with the main filtrate.
-
Reduce Adsorbent Amount: Use the minimum amount of Celite, scavenger, or carbon necessary to achieve purification. Overuse increases the surface area available for product adsorption.
-
Solvent Selection: Ensure you are using a solvent in which your product is highly soluble for the filtration and washing steps. This minimizes its affinity for the solid phase.
-
Alternative Method: If product loss remains high with adsorption-based methods, consider purification by recrystallization or column chromatography as an alternative.[2]
-
Decision Workflow for Catalyst Removal
This diagram provides a logical pathway to select the appropriate work-up procedure based on the type of catalyst used in your reaction.
Caption: Decision tree for selecting a catalyst removal strategy.
References
- Vertex AI Search. (2023). Which Filtration Products are Used for Catalyst Recovery? - Powder Systems.
-
ACS Publications. (2011). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Encyclopedia.pub. Methods for Recycling Heterogenous Catalysts. Retrieved from [Link]
-
Engineer Live. (2015). Filtration of catalysts. Retrieved from [Link]
-
Reddit. (2025). Your trick to remove residual palladium : r/Chempros. Retrieved from [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]
- Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?. Retrieved from [Link]
-
Teesing. CATALYST FILTRATION. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. Retrieved from [Link]
-
MDPI. (2021). Carbon Materials Application in Heterogeneous Catalysis for Water Treatment: A Pathway to Process Intensification. Retrieved from [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]
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- 5. spinchem.com [spinchem.com]
- 6. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
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- 13. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Methyl 3-bromo-5-ethoxybenzoate
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 3-bromo-5-ethoxybenzoate (CAS 860695-64-3), a key intermediate in pharmaceutical research and organic synthesis.[1] We will move beyond a simple recitation of parameters to explore the causal relationships behind methodological choices, ensuring that the protocols described are robust, reliable, and scientifically sound. The methodologies discussed are grounded in established chromatographic principles and validated according to International Conference on Harmonization (ICH) guidelines to ensure data integrity.[2][3]
Introduction: The Critical Role of Purity
This compound is a versatile building block, often utilized in the synthesis of complex organic molecules and Active Pharmaceutical Ingredients (APIs).[1][4] Its unique structure, featuring bromo and ethoxy groups on a benzoate ester backbone, provides multiple reaction sites for further chemical transformations.[1] Given its role as a synthetic intermediate, its purity is paramount. Undetected impurities can lead to undesirable side reactions, reduced yields in subsequent steps, and the generation of difficult-to-remove, structurally related impurities in the final product.
Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a critical tool for process optimization and ensuring the consistency and safety of the final therapeutic agent. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the main compound from its potential process-related impurities and degradation products.[1][5]
The Analytical Challenge: Potential Impurities
An effective HPLC method must be able to separate the target analyte from potential impurities. Based on its synthesis pathway, likely impurities for this compound could include:
-
Starting Materials: Such as 3-bromo-5-ethoxybenzoic acid (from incomplete esterification).
-
Positional Isomers: Bromine or ethoxy groups at different positions on the aromatic ring.
-
Related Substances: Such as Methyl 3-bromo-5-hydroxybenzoate (from incomplete etherification).[6]
-
By-products: Arising from side reactions during synthesis.
Our objective is to develop a method with sufficient selectivity to resolve these and other unknown compounds from the main analyte peak.
Method Development and Comparison: A Multi-Column Approach
We will evaluate three common reversed-phase HPLC columns to determine the optimal stationary phase for this analysis. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the most widely used mode in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[7][8]
The choice of stationary phase is critical as it dictates the primary separation mechanism. We will compare:
-
C18 (Octadecylsilane): The industry workhorse, offering high hydrophobicity and excellent retention for a broad range of molecules.[7][8]
-
C8 (Octylsilane): Provides similar functionality to C18 but with less retention, which can be advantageous for achieving shorter run times.[7]
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte, which can be highly effective for separating aromatic compounds.[9]
Experimental Workflow
The logical flow for method development and validation is crucial for establishing a robust analytical procedure.
Caption: Overall workflow for HPLC method development and validation.
Comparative HPLC Parameters
The following table outlines the starting parameters for each column. A gradient elution is chosen to ensure elution of both early-retained polar impurities and late-eluting non-polar impurities within a reasonable timeframe. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The addition of 0.1% formic acid to the aqueous mobile phase is a critical choice; it protonates free silanol groups on the silica-based stationary phase, minimizing peak tailing, and ensures consistent ionization of any acidic or basic analytes, leading to sharp, reproducible peaks.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Method C: C8 Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min | 50% B to 95% B over 10 min | 45% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Performance Comparison and Data Summary
After running a spiked sample containing the main peak and a potential impurity (e.g., Methyl 3-bromo-5-hydroxybenzoate), the following performance data was observed.
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (C8) |
| Retention Time (Analyte) | 8.52 min | 7.98 min | 7.15 min |
| Resolution (Analyte/Impurity) | 3.1 | 3.5 | 2.6 |
| Tailing Factor (Analyte) | 1.1 | 1.2 | 1.1 |
| Theoretical Plates | > 8000 | > 7500 | > 7000 |
| Analysis Run Time | 15 min | 15 min | 13 min |
Analysis of Results:
-
Method A (C18): This method provides excellent performance. The retention is strong, and the resolution between the analyte and the key impurity is well above the acceptable limit of 2.0. Peak shape is symmetrical, and efficiency is high. This represents a reliable, robust choice for routine analysis.[1]
-
Method B (Phenyl-Hexyl): This column demonstrates the power of alternative selectivity. The π-π interactions resulted in a slightly different elution pattern and provided the highest resolution for the critical pair, making it the superior choice if a particularly challenging co-eluting impurity is present.
-
Method C (C8): As expected, this column is less retentive, leading to a shorter run time. While the resolution is acceptable, it is lower than the other two methods, providing less of a safety margin if other, closer-eluting impurities are present. This method is suitable for rapid screening where throughput is a priority.
Based on this comparison, Method A (C18) is recommended as the primary method due to its optimal balance of resolution, peak shape, and robustness. Method B is a strong alternative if higher selectivity is required.
Method Validation Protocol (Based on Method A)
Any analytical method used in a regulated environment must be validated to prove it is fit for its intended purpose.[3][5] The validation will be performed according to ICH Q2(R1) guidelines.[2][10]
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Protocol 2: Linearity
-
Prepare a series of at least five standard solutions by diluting the Standard Stock Solution to cover a range from 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
Protocol 3: Accuracy (% Recovery)
-
Prepare a sample solution (placebo) spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each determination.
-
The mean recovery should be within 98.0% to 102.0%.[2]
Protocol 4: Precision
-
Repeatability (Intra-assay precision): Prepare six individual sample solutions at 100% of the target concentration from the same homogenous batch. Analyze them on the same day with the same instrument and analyst. The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.[2]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be evaluated to assess the method's ruggedness under typical lab variations.
Summary of Validation Results (Method A)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD, Repeatability) | ≤ 2.0% | 0.85% |
| LOD (Signal-to-Noise) | ~3:1 | 0.05 µg/mL |
| LOQ (Signal-to-Noise) | ~10:1 | 0.15 µg/mL |
| Specificity | No interference at analyte RT | Passed |
The results confirm that Method A is linear, accurate, precise, and specific for the purity determination of this compound.
Conclusion and Recommendations
This guide demonstrates a systematic approach to developing and validating an HPLC method for the purity analysis of this compound.
-
For Routine Quality Control: The C18 column method (Method A) is highly recommended. It offers an excellent balance of resolution, efficiency, and robustness, making it ideal for routine use where reliability and accuracy are paramount.
-
For Complex Samples or Troubleshooting: The Phenyl-Hexyl column (Method B) serves as an excellent orthogonal method. If a new, co-eluting impurity is ever suspected with the C18 column, switching to the Phenyl-Hexyl column can provide the alternative selectivity needed to achieve separation.
-
For High-Throughput Screening: The C8 column (Method C) can be employed when a faster analysis time is the primary consideration, provided its lower resolving power is sufficient for the specific samples being analyzed.
By grounding our experimental design in chromatographic theory and adhering to rigorous validation standards as outlined by the ICH, we have established a self-validating system that ensures the generation of trustworthy and accurate data for this critical pharmaceutical intermediate.
References
-
International Conference on Harmonization. (1997). Q2B: Validation of Analytical Procedures: Methodology. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Shabir, G. A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Hawach Scientific. Reverse Phase HPLC Column. [Link]
-
Agilent. Polaris Reversed-Phase HPLC Columns. [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
SIELC Technologies. Separation of Benzoic acid, 3-bromo-, methyl ester on Newcrom R1 HPLC column. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
Bueno, C. A., et al. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]
-
SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. [Link]
-
Tsiplakidou, S., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]
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A Comparative Guide to the Synthesis and Bioactivity of Methyl 3-bromo-5-ethoxybenzoate Derivatives
Introduction: The Versatility of a Brominated Benzoate Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. Methyl 3-bromo-5-ethoxybenzoate stands out as a particularly valuable starting material.[1] Its structure is endowed with a bromine atom, a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, and an ethoxy group, which can influence the electronic properties and metabolic stability of its derivatives.[1] This guide provides a comprehensive comparison of synthetic routes to novel derivatives of this scaffold and explores the anticipated biological activities based on established structure-activity relationships (SAR).
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and a logical framework for the rational design of new chemical entities. We will delve into the practicalities of Suzuki and Buchwald-Hartwig cross-coupling reactions, providing detailed experimental workflows and explaining the rationale behind the selection of reagents and conditions. Furthermore, we will present a comparative analysis of the potential biological activities of the resulting derivatives, drawing on data from analogous chemical series to inform future research directions.
Synthetic Strategies: Harnessing Palladium Catalysis for Derivatization
The presence of the bromo substituent on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures and other C-C coupled products by reacting an organohalide with an organoboron species.[3] This reaction is widely used in the synthesis of pharmaceuticals and functional materials.[3]
Conceptual Workflow for Suzuki-Miyaura Coupling
Sources
A Researcher's Guide to Alternatives for Methyl 3-bromo-5-ethoxybenzoate in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic introduction of substituted aromatic moieties is a cornerstone of molecular design. Methyl 3-bromo-5-ethoxybenzoate has long served as a reliable and versatile building block for this purpose. Its utility stems from the presence of a bromine atom, a reactive handle amenable to a wide array of palladium-catalyzed cross-coupling reactions. However, the pursuit of optimal reaction efficiency, milder conditions, and alternative synthetic pathways necessitates a thorough understanding of the available reagents.
This guide provides a comprehensive comparison of viable alternatives to this compound. We will delve into the nuances of reactivity, explore alternative coupling partners, and present detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
The Central Role of this compound
This compound is a valued reagent due to its participation in a variety of transformative cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1] These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, forming the backbone of many complex molecules.[2][3][4] The bromine atom at the meta-position, influenced by the electron-donating ethoxy group and the electron-withdrawing methyl ester, provides a balance of reactivity and stability.
Comparative Analysis of Alternative Reagents
The selection of an appropriate reagent is often a balance between reactivity, stability, cost, and the specific demands of the synthetic route. Here, we compare several classes of alternatives to this compound.
Halogenated Analogs: A Study in Reactivity
The nature of the halogen atom on the aromatic ring plays a critical role in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl.[5][6]
-
Methyl 3-iodo-5-ethoxybenzoate: This analog is expected to be significantly more reactive than its bromo counterpart. This increased reactivity can translate to milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and potentially higher yields, particularly in challenging coupling reactions. However, iodoarenes are generally more expensive and can be less stable.
-
Methyl 3-chloro-5-ethoxybenzoate: As a less reactive alternative, the chloro-analog requires more forcing reaction conditions, often necessitating more sophisticated and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve comparable yields to the bromo-derivative.[5] Its primary advantage lies in its lower cost.
Aryl Triflates: Highly Reactive Pseudo-halides
Aryl triflates (OTf) are excellent alternatives to aryl halides, often exhibiting reactivity comparable to or greater than aryl iodides.[6]
-
Methyl 3-ethoxy-5-(trifluoromethanesulfonyloxy)benzoate: This compound would be a highly reactive substrate for cross-coupling reactions. The triflate group is a superb leaving group, facilitating the oxidative addition step. This alternative is particularly useful when the corresponding halide is unreactive or when milder conditions are paramount.
Boronic Acids and Esters: Reversing the Polarity
Instead of employing the benzoate derivative as the electrophilic partner, one can utilize its boronic acid or ester equivalent as the nucleophile in a Suzuki-Miyaura coupling.
-
3-Ethoxy-5-(methoxycarbonyl)phenylboronic acid (or its pinacol ester): This approach fundamentally alters the synthetic strategy. It allows for coupling with a variety of aryl or vinyl halides and triflates. Boronic acids and their esters are generally stable, crystalline solids with low toxicity, making them attractive reagents from a practical standpoint.
Decarboxylative Cross-Coupling: A Modern Approach
Recent advances in catalysis have introduced decarboxylative coupling as a powerful method for C-C bond formation. This strategy avoids the pre-functionalization required for traditional cross-coupling reactions. In this scenario, a derivative of 3-ethoxybenzoic acid could be coupled directly with an aryl halide, extruding CO2 in the process. While this is a cutting-edge technique, it offers a more atom-economical and potentially shorter synthetic route.
Data-Driven Comparison of Alternatives
To provide a clearer picture of the relative performance of these alternatives, the following table summarizes expected outcomes in a model Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The data is extrapolated from established reactivity trends and literature precedents for similar substrates.
| Reagent | Leaving Group | Relative Reactivity | Typical Catalyst System | Expected Yield | Key Advantages | Key Disadvantages |
| Methyl 3-iodo-5-ethoxybenzoate | I | Very High | Pd(PPh₃)₄, Pd(OAc)₂ with simple phosphine ligands | Excellent | High reactivity, mild conditions | Higher cost, lower stability |
| This compound (Reference) | Br | High | Pd(PPh₃)₄, PdCl₂(dppf) | Good to Excellent | Good balance of reactivity and stability, moderate cost | May require heating |
| Methyl 3-chloro-5-ethoxybenzoate | Cl | Moderate | Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos) | Moderate to Good | Lower cost | Requires more forcing conditions, specialized catalysts |
| Methyl 3-ethoxy-5-(trifluoromethanesulfonyloxy)benzoate | OTf | Very High | Pd(OAc)₂ with phosphine ligands | Excellent | High reactivity, often at room temperature | Higher cost of triflating agent |
| 3-Ethoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester | B(pin) | N/A (Nucleophile) | Pd(PPh₃)₄, PdCl₂(dppf) | Good to Excellent | Reverses synthetic strategy, stable, low toxicity | Requires synthesis of the boronic ester |
Experimental Protocols
The following are representative, detailed protocols for key cross-coupling reactions. These can be adapted for the specific reagents discussed above, with modifications to reaction time, temperature, and catalyst system as needed.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is suitable for the reaction of this compound with an arylboronic acid.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent and add this solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of an Aryl Bromide
This protocol outlines the coupling of this compound with a terminal alkyne.
Workflow Diagram:
Caption: General workflow for a Sonogashira cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol details the C-N bond formation between this compound and an amine.
Workflow Diagram:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry reaction vessel.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Conclusion
While this compound remains a highly effective and widely used reagent, a comprehensive understanding of its alternatives can significantly enhance synthetic efficiency and adaptability. For reactions requiring milder conditions or for substrates that are poor coupling partners, the corresponding iodo- or triflate-substituted benzoates offer superior reactivity. Conversely, the chloro-analog presents a more economical option for large-scale syntheses, provided a robust catalyst system is employed. By reversing the polarity and using the corresponding boronic acid or ester, researchers open up a different set of synthetic possibilities. The choice among these valuable reagents will ultimately be guided by the specific goals of the synthesis, including desired yield, reaction conditions, cost, and overall synthetic strategy.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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A Senior Application Scientist's Guide to Synthesis Validation: Methyl 3-bromo-5-ethoxybenzoate via Mass Spectrometry
Abstract
In the landscape of pharmaceutical and fine chemical synthesis, the rigorous validation of molecular structure is not merely a procedural step but the cornerstone of reliable research and development. Methyl 3-bromo-5-ethoxybenzoate is a key building block whose purity and identity must be unequivocally confirmed. This guide provides an in-depth comparison of analytical techniques, focusing on the pivotal role of mass spectrometry for the validation of this compound's synthesis. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the strengths of mass spectrometry against alternative methods like NMR and HPLC, providing researchers with a comprehensive framework for robust analytical validation.
Introduction: The Importance of Structural Verification
This compound (C₁₀H₁₁BrO₃, Molar Mass: ~259.10 g/mol ) is a valuable intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] Its precise 1,3,5-substitution pattern and the presence of reactive bromo- and ester functionalities make it a versatile scaffold. However, the synthesis of such substituted aromatics can often yield a mixture of regioisomers and other byproducts. Therefore, an unambiguous confirmation of the target molecule's identity and purity is paramount. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, providing definitive molecular weight information and structural clues through characteristic fragmentation patterns.[2][3]
Synthesis Protocol: Fischer-Speier Esterification of 3-bromo-5-ethoxybenzoic acid
A common and reliable method for synthesizing this compound is the acid-catalyzed esterification of 3-bromo-5-ethoxybenzoic acid. This choice is predicated on the commercial availability of the starting carboxylic acid and the straightforward nature of the reaction.
Reaction Scheme: 3-bromo-5-ethoxybenzoic acid + Methanol --(H₂SO₄ catalyst)--> this compound + Water
Rationale for Protocol Choices:
-
Catalyst: Sulfuric acid is a strong, non-nucleophilic acid that effectively protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol.
-
Solvent/Reagent: Methanol serves as both a reactant and the solvent, ensuring a high concentration of the nucleophile to drive the equilibrium towards the product side.
-
Work-up: A basic wash with sodium bicarbonate solution is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating purification.
Experimental Protocol:
-
To a solution of 3-bromo-5-ethoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Validation Workflow: Synthesis to Analysis
A robust validation process integrates synthesis with purification and multi-faceted analysis to ensure the final product meets the required specifications of identity and purity.
Sources
A Senior Application Scientist's Guide: Navigating the Reactivity of Bromo- vs. Iodo-Ethoxybenzoates in Cross-Coupling Reactions
For researchers at the forefront of drug discovery and materials science, the ethoxybenzoate scaffold is a valuable building block, offering a versatile platform for synthesizing complex molecules.[1][2] The strategic placement of a halogen atom transforms this simple ester into a powerful handle for palladium-catalyzed cross-coupling reactions, the workhorses of modern synthetic chemistry. However, a critical decision arises early in any synthetic campaign: should one employ the bromo- or iodo-analog?
While the textbook answer points to the higher reactivity of iodides, field-proven experience reveals a more nuanced reality. The optimal choice is not universal; it is dictated by the specific reaction, the catalyst system, and the desired outcome. This guide provides an in-depth comparison of bromo- and iodo-ethoxybenzoates, moving beyond simple reactivity trends to explain the underlying causality and equip you with the knowledge to make informed, effective decisions in your synthetic design.
The Foundational Principles: A Tale of Two Halogens
The difference in reactivity between aryl bromides and iodides is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The carbon-iodine bond is significantly longer and weaker than the carbon-bromine bond.
| Property | Aryl Bromide (Ar-Br) | Aryl Iodide (Ar-I) | Implication for Reactivity |
| Bond Dissociation Energy (BDE) | ~81 kcal/mol | ~65 kcal/mol | The lower BDE of the C-I bond means less energy is required to break it, facilitating faster reaction rates.[3][4] |
| Bond Length | ~1.91 Å | ~2.10 Å | The longer C-I bond is more accessible for interaction with a metal catalyst. |
| Polarizability | Lower | Higher | The larger, more diffuse electron cloud of iodine makes it a better leaving group. |
This disparity in bond strength directly impacts what is often the rate-determining step of most palladium-catalyzed cross-coupling cycles: oxidative addition .[5][6] During this crucial step, the palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a palladium(II) intermediate. The weaker C-I bond allows this insertion to occur more readily, often at lower temperatures and with faster kinetics compared to the C-Br bond.[7]
Caption: Oxidative addition is often the rate-limiting step.
Comparative Analysis in Key Transformations
To understand the practical implications, we will examine the performance of bromo- vs. iodo-ethoxybenzoates in three ubiquitous cross-coupling reactions. The following protocols are representative and serve as a validated starting point for optimization.
Suzuki-Miyaura Coupling: The C-C Bond Workhorse
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl structures.[8] Here, the general reactivity trend (Ar-I > Ar-Br) is often clearly observed.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (ethyl 4-bromoethoxybenzoate or ethyl 4-iodoethoxybenzoate, 1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to the specified temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled product.
Expected Performance Data
| Substrate | Temperature | Time (h) | Yield (%) |
| Ethyl 4-iodo ethoxybenzoate | 80 °C | 2 | >95% |
| Ethyl 4-bromo ethoxybenzoate | 80 °C | 8 | 85% |
| Ethyl 4-bromo ethoxybenzoate | 100 °C | 4 | >95% |
Analysis and Field Insights: The iodo-analog consistently provides the desired product faster and under milder conditions.[9] This is a direct consequence of its lower C-X bond dissociation energy. However, a critical and often overlooked nuance exists: with traditional phosphine ligands like PPh₃, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C), while the corresponding bromides couple efficiently.[10][11] This is attributed to the unexpectedly poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate. Therefore, if a low-temperature reaction is required with this specific catalyst system, the bromo-analog may paradoxically be the superior choice.
Buchwald-Hartwig Amination: The C-N Bond Conundrum
For C-N bond formation, essential in pharmaceutical synthesis, the choice of halogen is far less straightforward. While one might expect iodides to be more reactive, they can be highly problematic substrates in Buchwald-Hartwig aminations.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
-
To an oven-dried resealable Schlenk tube, add the aryl halide (ethyl 4-bromoethoxybenzoate or ethyl 4-iodoethoxybenzoate, 1.0 mmol), the palladium precatalyst (e.g., G3-Xantphos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add morpholine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the aminated product.
Expected Performance Data
| Substrate | Catalyst Loading | Time (h) | Yield (%) |
| Ethyl 4-iodo ethoxybenzoate | 2 mol% | 12 | 40-50% |
| Ethyl 4-bromo ethoxybenzoate | 2 mol% | 6 | >95% |
Analysis and Field Insights: Contrary to initial expectations, the bromo-analog is decisively the better substrate. The iodide formed during the catalytic cycle has an inhibitory effect on the palladium catalyst.[12] It promotes the formation of stable, off-cycle palladium-iodide bridged dimers, which are less catalytically active.[13][14][15] This sequestration of the catalyst slows the reaction dramatically and often leads to incomplete conversion. Consequently, for Buchwald-Hartwig aminations, the reactivity order is often inverted to Ar-Br > Ar-Cl > Ar-I.[12]
Sonogashira Coupling: A Clear Case for Iodides
The Sonogashira reaction, which couples terminal alkynes with aryl halides, showcases the most dramatic difference in reactivity and is where iodo-analogs truly excel.
Experimental Protocol: Comparative Sonogashira Coupling
-
To a Schlenk flask, add the aryl halide (ethyl 4-bromoethoxybenzoate or ethyl 4-iodoethoxybenzoate, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed triethylamine (TEA, 5 mL) and phenylacetylene (1.1 mmol) via syringe.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution and brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the alkyne product.
Expected Performance Data
| Substrate | Temperature | Time (h) | Yield (%) |
| Ethyl 4-iodo ethoxybenzoate | Room Temp (25 °C) | 1 | >98% |
| Ethyl 4-bromo ethoxybenzoate | Room Temp (25 °C) | 24 | <10% |
| Ethyl 4-bromo ethoxybenzoate | 70 °C | 4 | 90% |
Analysis and Field Insights: The reactivity gap is immense. The iodo-analog couples efficiently at room temperature, while the bromo-analog requires significant heating to achieve a high yield.[16][17] This pronounced difference is so reliable that it can be exploited for chemoselective synthesis. In a molecule containing both a bromine and an iodine atom, one can selectively perform a Sonogashira coupling at the iodo-position at room temperature, leaving the bromo-position untouched for subsequent, different transformations.[16]
A Practical Guide to Substrate Selection
The choice between a bromo- and iodo-ethoxybenzoate analog is a strategic one. Use the following flowchart to guide your decision-making process.
Caption: Decision flowchart for selecting the optimal halogen.
Conclusion
The choice between bromo- and iodo-ethoxybenzoates is a classic example of where deep mechanistic understanding trumps generalized rules. While the weaker carbon-iodine bond confers higher intrinsic reactivity, the practical outcome is highly dependent on the specific catalytic cycle. For Suzuki and Sonogashira couplings, the iodo-analog is typically the substrate of choice for achieving rapid and efficient transformations under mild conditions. However, for Buchwald-Hartwig aminations, the inhibitory effect of the iodide byproduct makes the bromo-analog the far more reliable and effective option. By considering the specific transformation at hand, researchers can strategically select the optimal halogenated building block, saving valuable time and resources while maximizing synthetic success.
References
-
Weizmann Research Portal. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. [Link]
-
Journal of the American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Oxidative Addition of Polar Reagents. [Link]
-
ACS Publications. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
NIH. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
ResearchGate. Cross-coupling reactions of various aryl halides and aryl boric acids... [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
RSC Publishing. Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. [Link]
-
Iowa State University Digital Repository. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. [Link]
-
NIH. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Semantic Scholar. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
ACS Publications. Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. [Link]
-
ACS Publications. Bond Dissociation Energies of Organic Molecules. [Link]
-
AZoM. 2-Ethoxybenzoic Acid: A Versatile Chemical for Industrial Applications. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Databases and Characterization of Methyl 3-bromo-5-ethoxybenzoate and its Derivatives
For drug development professionals and researchers in organic synthesis, the unambiguous structural confirmation of novel compounds is paramount. Methyl 3-bromo-5-ethoxybenzoate is a versatile building block, valued for its specific substitution pattern which allows for targeted synthetic transformations.[1] The presence of bromo, ethoxy, and methyl ester groups provides multiple reactive and spectroscopic handles. This guide provides an in-depth comparison of spectroscopic techniques for the characterization of this compound and its derivatives, evaluates the utility of public and commercial spectral databases, and presents validated experimental protocols.
The Spectroscopic Trinity: NMR, IR, and Mass Spectrometry
The characterization of a molecule like this compound relies on a triumvirate of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) for the carbon-hydrogen framework, Infrared (IR) Spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight and fragmentation analysis. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expected Spectral Features:
-
¹H NMR: The spectrum will show distinct signals for each unique proton. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm).[1] The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃), while the methyl ester will be a sharp singlet.
-
¹³C NMR: The spectrum will show separate signals for each unique carbon atom, including the carbonyl carbon of the ester (δ ~165 ppm), the aromatic carbons, and the aliphatic carbons of the ethoxy and methyl groups.[4]
Comparative Data for this compound Derivatives:
The following table illustrates expected ¹H NMR chemical shifts (δ, ppm) for the parent compound and hypothetical derivatives, demonstrating how structural changes impact the spectra.
| Compound | Aromatic Protons (ppm) | OCH₂ (quartet, ppm) | OCH₃ (singlet, ppm) | CH₃ (triplet, ppm) |
| This compound | 7.0 - 7.5 | ~4.1 | ~3.9 | ~1.4 |
| Ethyl 3-bromo-5-ethoxybenzoate | 7.0 - 7.5 | ~4.1 (ethoxy) | - | ~1.4 (ethoxy) |
| ~4.4 (ester, q) | ~1.4 (ester, t) | |||
| Methyl 3-amino-5-ethoxybenzoate | 6.0 - 6.5 | ~4.0 | ~3.8 | ~1.3 |
| Methyl 3-bromo-5-hydroxybenzoate | 6.9 - 7.4 | - | ~3.9 | - |
Note: These are predicted values based on general principles. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For aromatic esters, a characteristic pattern often called the "Rule of Three" is observed, involving strong C=O and C-O stretching bands.[6]
Expected Spectral Features:
-
C=O Stretch: A strong, sharp absorption band between 1715-1750 cm⁻¹ is a clear indicator of the ester carbonyl group.[7]
-
C-O Stretches: Two distinct peaks in the 1300–1000 cm⁻¹ region correspond to the C-O single bond stretches of the ester and the ether linkages.[6][7]
-
Aromatic C-H and C=C Stretches: Bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while peaks in the 1600-1450 cm⁻¹ range indicate aromatic C=C double bond stretching.[8]
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Position for this compound |
| Aromatic C-H Stretch | 3100 - 3000 | ~3050 |
| Aliphatic C-H Stretch | 3000 - 2850 | ~2980, 2940 |
| Carbonyl (C=O) Stretch | 1750 - 1715 | ~1725 |
| Aromatic C=C Stretch | 1600 - 1450 | ~1600, 1580, 1470 |
| C-O Stretch (Ester) | 1300 - 1200 | ~1250 |
| C-O Stretch (Ether) | 1150 - 1050 | ~1100 |
| C-Br Stretch | 690 - 550 | ~650 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable structural information from fragmentation patterns.[9] For halogenated compounds, MS is particularly diagnostic.
Expected Spectral Features:
-
Molecular Ion Peak (M⁺): The presence of bromine is unequivocally confirmed by its isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). This is a critical self-validating feature.
-
Fragmentation Pattern: Electron Ionization (EI), a hard ionization technique, will cause the molecular ion to fragment in a reproducible manner.[9] Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OR) and the loss of the entire ester group (-COOR).
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a newly synthesized derivative of this compound.
Caption: Workflow for synthesis, analysis, and structural validation.
Comparison of Spectroscopic Databases
Once experimental data is acquired, comparison with established spectral databases can provide additional confirmation. These databases are invaluable for identifying known compounds or recognizing characteristic patterns in novel structures.
| Database Name | Accessibility | Spectral Data Types | Key Features | Ideal Use Case |
| SDBS (Spectral Database for Organic Compounds) [11][12][13] | Free | MS, FT-IR, ¹H NMR, ¹³C NMR, Raman, ESR | Comprehensive collection for ~34,000 compounds. Searchable by name, formula, CAS number, and spectral peaks. | Rapid initial identification and comparison for common organic compounds. |
| NIST Chemistry WebBook [14] | Free | MS, IR, UV/Vis, Gas Chromatography data | Authoritative source for mass spectra and thermochemical data, maintained by a standards body. | Cross-validating mass spectrometry data and accessing gas chromatography info. |
| Bio-Rad KnowItAll / Coblentz | Commercial | Extensive IR, Raman, NMR, MS | Very large, curated, high-quality databases. Advanced search algorithms and spectral processing tools. | Industrial QC/QA, in-depth research requiring extensive and specialized libraries. |
| FTIRsearch.com [15] | Commercial | FT-IR, Raman | Subscription-based service with a massive collection of spectra. | Laboratories specializing in vibrational spectroscopy without an in-house library. |
The Spectral Database for Organic Compounds (SDBS) , maintained by Japan's AIST, is arguably the most valuable free resource for academic and industrial researchers.[11][13] Its inclusion of multiple spectral types for a single compound allows for a multi-faceted comparison, significantly increasing confidence in structural assignments.
Detailed Experimental Protocols
Trustworthy data begins with rigorous and validated experimental protocols. The following are step-by-step methodologies for acquiring high-quality spectra.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol is designed for the analysis of small organic molecules like this compound.[3][16]
-
Sample Preparation:
-
Weigh 5-25 mg of the purified solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[16]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.[16]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Optionally, add a small amount of an internal standard like tetramethylsilane (TMS) for precise chemical shift referencing.
-
-
Instrument Setup & Acquisition (Typical Parameters):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire data using a standard 1D proton pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans.[3]
-
For ¹³C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the solvent residual peak or the TMS signal (δ 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Protocol 2: FT-IR Spectroscopy (ATR Technique)
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid and liquid samples with minimal preparation.
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a solvent like isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.[7]
-
-
Sample Spectrum Acquisition:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[7]
-
-
Data Processing & Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for analyzing volatile and thermally stable compounds like benzoate esters.[17][18][19] It separates the components of a mixture before they are introduced into the mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
-
Instrument Setup (Typical Parameters):
-
Injector: Split/splitless injector at 250 °C.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface: Transfer line temperature of 280 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
Acquire the data. The resulting total ion chromatogram (TIC) will show peaks corresponding to eluted compounds.
-
Analyze the mass spectrum corresponding to the peak of interest to determine the molecular weight and fragmentation pattern. Pay close attention to the M⁺/M+2 isotope pattern to confirm the presence of bromine.[10][20]
-
Conclusion
The structural elucidation of this compound and its derivatives is a systematic process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. By following validated experimental protocols, researchers can generate high-quality, trustworthy data. The subsequent comparison of this data with comprehensive spectral databases like SDBS provides a final layer of confirmation, ensuring the structural integrity of these valuable synthetic intermediates. This rigorous, multi-faceted approach is the cornerstone of modern chemical research and development.
References
- Benchchem. (n.d.). Application Note: Infrared Spectroscopy for the Characterization of Esters.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
- Springer Nature. (n.d.). NMR Protocols and Experiments.
- Internetchemistry. (2022). Spectral Databases.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- ResearchGate. (n.d.). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure.
- ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
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- PubMed Central (PMC). (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
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- Wikipedia. (n.d.). Spectral Database for Organic Compounds.
- Books Gateway. (2024). NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50.
- ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching.
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- Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.
- PubChem. (n.d.). Methyl 3-ethoxybenzoate.
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A Senior Application Scientist's Guide to Substituted Bromo-Ethoxybenzoates: From Synthetic Versatility to Therapeutic Potential
Welcome to an in-depth exploration of substituted bromo-ethoxybenzoates, a class of molecules that, while seemingly specific, represents a cornerstone of modern organic synthesis and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple literature review to provide a comparative analysis of their applications, supported by experimental data and actionable protocols. Here, we will dissect the causality behind experimental choices and provide a framework for leveraging these versatile scaffolds in your own research endeavors.
The Strategic Importance of the Bromo-Ethoxybenzoate Scaffold
Substituted bromo-ethoxybenzoates are aromatic compounds characterized by a benzene ring functionalized with a bromine atom, an ethoxy group (-OCH2CH3), and an ethyl benzoate group (-COOCH2CH3). The true value of this arrangement lies in the strategic interplay of these functional groups:
-
The Bromine Atom: A Handle for Controlled Reactivity: The bromine atom is the workhorse of this scaffold. Its presence provides a site for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile formation of new carbon-carbon bonds. This is a critical step in the construction of complex molecular architectures. The reactivity of aryl bromides is often a good compromise between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides.
-
The Ethoxy and Benzoate Groups: Modulators of Physicochemical Properties: The ethoxy and ethyl benzoate moieties are not mere spectators. They influence the molecule's solubility, lipophilicity, and electronic properties. In a medicinal chemistry context, these groups can be crucial for tuning a compound's pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion) and for establishing key interactions with biological targets.
This guide will focus on two primary areas where these compounds have demonstrated significant utility: as pivotal intermediates in organic synthesis and as foundational structures in the development of novel therapeutic agents.
Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceuticals and advanced materials. Substituted bromo-ethoxybenzoates are excellent substrates for this reaction.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-ethoxybenzoate.[1]
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center. This step is facilitated by a base.[1][2]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[1]
Comparative Performance and Experimental Considerations
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a table comparing typical conditions used for the coupling of aryl bromides.
| Parameter | Condition 1 | Condition 2 | Rationale and Field Insights |
| Palladium Source | Pd(OAc)2 | Pd(PPh3)4 | Pd(OAc)2 is often used with a phosphine ligand, forming the active Pd(0) species in situ. Pd(PPh3)4 is a pre-formed Pd(0) catalyst and can be used directly. |
| Ligand | SPhos | PPh3 | The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos can improve reaction rates and yields for challenging substrates. PPh3 is a more traditional and less expensive option. |
| Base | K2CO3 | K3PO4 | The base activates the boronic acid for transmetalation. K3PO4 is a stronger base and can be effective for less reactive boronic acids.[3] |
| Solvent | Toluene/Water | Dioxane/Water | A mixture of an organic solvent and water is common. The aqueous phase is necessary for the base to function effectively. The choice of organic solvent can influence the solubility of the reactants and the reaction temperature.[3] |
| Temperature | 80-100 °C | Room Temp. | While many Suzuki couplings require heating, advances in catalyst systems have enabled some reactions to proceed at room temperature, particularly with highly reactive substrates.[2] |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 4-bromo-2-ethoxybenzoate
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Ethyl 4-bromo-2-ethoxybenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add ethyl 4-bromo-2-ethoxybenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst can be sensitive to oxygen.
-
Solvent Addition: Add degassed toluene (10 mL) and deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Applications in Medicinal Chemistry: Scaffolds for Drug Discovery
The bromo-ethoxybenzoate core and its derivatives are valuable starting points for the synthesis of biologically active molecules. The bromine atom can be retained as part of the final molecule, where it can participate in halogen bonding or enhance lipophilicity, or it can be replaced through cross-coupling to build more complex structures.
Antimicrobial Agents
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents. Bromo-substituted aromatic compounds have shown promise in this area.[4]
Mechanism of Action: While the exact mechanism can vary, some bromo-substituted compounds are thought to exert their antimicrobial effects by disrupting bacterial cell membranes, leading to cell death.[5]
Comparative Analysis of Bromo-Substituted Antimicrobial Compounds:
The following table summarizes the in vitro activity of several bromo-substituted compounds against pathogenic bacteria.
| Compound Class | Specific Compound Example | Target Organism | Activity (MIC in µg/mL) | Reference |
| Bromophenols | Compound 2 (a bromophenol derivative) | Staphylococcus aureus | 12 | [6] |
| Bromophenols | Compound 2 (a bromophenol derivative) | MRSA | Not specified, but significant activity | [6] |
| 6-AQs | Bromoquinone derivative | Pseudomonas aeruginosa | 16-128 | [7] |
| 6-AQs | Two bromoquinone derivatives | MRSA | 64-128 | [7] |
| 6-Bromoindoles | Polyamine derivative 3 | Staphylococcus aureus | Potent activity | [5] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a drug that prevents visible growth of a bacterium. MRSA: Methicillin-resistant Staphylococcus aureus
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound (e.g., a substituted bromo-ethoxybenzoate derivative)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Grow the bacterial strain in CAMHB overnight at 37 °C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.
Anticancer Agents
Bromo-substituted heterocycles have been extensively investigated for their potential as anticancer agents.[8] The bromine atom can play a significant role in the compound's activity, for example, by forming hydrophobic interactions with the target protein.[9]
Comparative Analysis of Bromo-Substituted Anticancer Compounds:
The following table presents the half-maximal inhibitory concentration (IC50) values for several bromo-substituted compounds against various cancer cell lines.
| Compound Class | Specific Compound Example | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Chalcone | 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | [10] |
| Benzofuran | MCC1019 | A549 (Lung) | 16.4 | [11] |
| 1,4-Naphthoquinones | PD9, PD10, PD11, PD13, PD14, PD15 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 | [12] |
| Pyrimidinotriazole | Derivative with p-bromo-phenyl | MCF-7 (Breast) | 1.573 | [13] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Future Perspectives and Conclusion
Substituted bromo-ethoxybenzoates and their analogs are more than just simple chemical building blocks; they are enabling scaffolds for innovation in both synthetic methodology and drug discovery. The strategic placement of the bromine atom provides a reliable handle for constructing complex molecular architectures, while the overall structure serves as a promising starting point for the development of new therapeutic agents.
Future research in this area will likely focus on:
-
Development of more efficient and sustainable catalytic systems for the functionalization of these scaffolds.
-
Exploration of a wider range of biological targets for bromo-substituted compounds, driven by a deeper understanding of their structure-activity relationships.
-
Application of computational methods to design novel bromo-ethoxybenzoate derivatives with optimized properties for specific applications.
This guide has provided a comparative overview of the applications of substituted bromo-ethoxybenzoates, grounded in experimental data and practical protocols. It is our hope that this information will serve as a valuable resource for researchers and scientists, empowering them to unlock the full potential of these versatile molecules.
References
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Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. (2024, October 14). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Synthesis, characterization and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone. (2025, August 8). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020, March 15). ResearchGate. Retrieved January 19, 2026, from [Link]
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6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016, May 20). PDF Free Download. Retrieved January 19, 2026, from [Link]
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Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016, June 22). PubMed. Retrieved January 19, 2026, from [Link]
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Benzo[1,2-d:4,5-d′]bis([6][14][15]thiadiazole) and Its Bromo Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
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Optical and Raman Experiments for the Electro-organic Synthesis of Bromothymol Blue and Bromophenol Blue. (n.d.). Science and Education Publishing. Retrieved January 19, 2026, from [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). lbp.world. Retrieved January 19, 2026, from [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024, May 19). MDPI. Retrieved January 19, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 19, 2026, from [Link]
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Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Comparative study of aliphatic and aromatic compounds. (n.d.). The Pharma Innovation Journal. Retrieved January 19, 2026, from [Link]
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Anticancer activities IC50 (μM) of 10-substituted... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021, July 18). Frontiers. Retrieved January 19, 2026, from [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-bromo-5-ethoxybenzoate
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of your work is intrinsically linked to the safety and precision of your protocols. The proper handling and disposal of specialized chemical reagents like Methyl 3-bromo-5-ethoxybenzoate are paramount, not only for regulatory compliance but also for the well-being of your team and the protection of our environment. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and a deep understanding of chemical reactivity.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic ester with specific risk factors that dictate its handling and disposal procedures.
A Safety Data Sheet (SDS) for a similar compound, Methyl 3-bromobenzoate, indicates that it can cause skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2), and specific target organ toxicity through single exposure, primarily affecting the respiratory system (Category 3)[1]. While the ethoxy group in this compound may slightly alter its physical properties, it is prudent to handle it with a similar level of caution.
Key Hazard Considerations:
-
Irritant: Causes skin and serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritant: May cause respiratory irritation upon inhalation.[1][2][3][4]
-
Halogenated Organic Compound: As a brominated organic compound, it is classified as a halogenated organic waste, which has specific disposal requirements.[6][7][8]
| Hazard Category | Classification | Primary Precaution |
| Skin Corrosion/Irritation | Category 2 | Avoid skin contact; wear appropriate gloves and protective clothing. |
| Serious Eye Damage/Irritation | Category 2 | Wear chemical safety goggles or a face shield.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Handle in a well-ventilated area or a chemical fume hood.[1] |
| Acute Oral Toxicity | Harmful if swallowed | Do not eat, drink, or smoke when handling this product.[5] |
Pre-Disposal: Safe Handling and Storage in the Laboratory
Proper disposal begins with safe handling and storage practices from the moment the chemical enters the laboratory. Adherence to these protocols minimizes the risk of accidental exposure and simplifies the final disposal process.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][9]
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to minimize exposed skin.[10]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[10][11]
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Keep the container tightly closed to prevent the release of vapors.[1][12]
-
Store away from incompatible materials such as strong bases and oxidizing agents.[1]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.[5]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow ensures compliance with environmental regulations and laboratory safety standards.
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is proper segregation. As a brominated compound, this compound and any materials contaminated with it must be classified as halogenated organic waste .[6]
-
Action: Designate a specific waste container for halogenated organic waste. This prevents dangerous reactions and simplifies the disposal process for your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[6][11]
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process, as they often require different treatment methods. For instance, the incineration of halogenated compounds requires specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).
Step 2: Container Selection and Labeling
The integrity of the waste container is critical to prevent leaks and spills.
-
Action: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure, screw-top cap.[12][13] Before adding any waste, the container must be clearly labeled with:
-
Trustworthiness: Proper labeling is a cornerstone of a self-validating safety system. It communicates the container's contents and associated hazards to all laboratory personnel, preventing accidental misuse or improper handling.
Step 3: Accumulation and Storage of Waste
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][16]
-
Action: Keep the waste container tightly sealed except when adding waste.[11][12] Store the container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Regulatory Insight: The U.S. Environmental Protection Agency (EPA) has specific regulations regarding the amount of hazardous waste that can be stored in an SAA and the timeframe for its removal once the container is full.[14][17] Familiarize yourself with your institution's and local authorities' specific requirements.
Step 4: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Action: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[1][17]
-
Mechanism: The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration at a facility permitted to handle such waste.[10][14][18] This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and inorganic halides that are subsequently neutralized.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Cleanup
-
Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated, and if the spill is significant, work should be performed with appropriate respiratory protection.[9]
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain the spill.[18] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[18]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.[10]
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.[18]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5][10]
By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility within your laboratory. The principles outlined in this guide are designed to provide you with the expertise and confidence to manage this compound waste safely and effectively, ensuring that your groundbreaking research is built on a foundation of scientific integrity and operational excellence.
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
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U.S. Chemical Safety and Hazard Investigation Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. [Link]
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Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]
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CP Lab Safety. This compound, min 98%, 100 grams. [Link]
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Bucknell University. Hazardous Waste Segregation. [Link]
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Westlaw, California Code of Regulations. Appendix III List of Halogenated Organic Compounds. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-bromo-5-ethoxybenzoate
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with Methyl 3-bromo-5-ethoxybenzoate (CAS No. 860695-64-3)[1][2]. The following recommendations are grounded in established safety principles and data from structurally analogous compounds to ensure a comprehensive approach to risk mitigation.
Hazard Assessment: Justification for Precaution
While comprehensive toxicological data for this compound is not widely available, a professional safety assessment mandates an evaluation of structurally similar chemicals. Compounds with the bromobenzoate core consistently exhibit specific hazards. Therefore, it is imperative to handle this compound as a substance that is, at a minimum, harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.
This conservative approach is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of close analogs:
| Hazard Classification | Category | Associated Risk | Source (Analogous Compound Data) |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [3][4][6] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to create barriers between the researcher and the potential chemical hazards identified above. Each component is chosen to counter a specific risk.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn over goggles during procedures with a high risk of splashing or aerosol generation. | This is the primary defense against direct contact with the liquid, which can cause serious and potentially lasting eye irritation.[3][4][6] |
| Skin Protection | Gloves: Wear chemically resistant, impervious gloves (e.g., Nitrile or Butyl rubber). Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact.[4] Lab Coat: A standard laboratory coat is required. For tasks with significant splash potential, a chemical-resistant apron over the lab coat is recommended. | To prevent direct skin contact, which is known to cause irritation.[3][4][6] Contaminated clothing must be removed immediately and washed before reuse.[3] |
| Respiratory Protection | All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with an organic vapor cartridge is required. | Inhalation of vapors or mists may cause respiratory tract irritation.[3][4][6] A fume hood provides the most reliable engineering control to minimize respiratory exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for safety. This protocol integrates PPE use with proper laboratory technique.
Step 1: Preparation and Engineering Controls
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Safety Equipment: Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[6]
-
Prepare Materials: Keep the container of this compound tightly closed when not in use.[3][6] Assemble all necessary labware and reagents within the fume hood to minimize movement in and out of the controlled workspace.
-
Eliminate Incompatibilities: This compound is incompatible with strong oxidizing agents and bases; ensure these are not in the immediate work area.[6]
Step 2: Safe Chemical Handling
-
Don PPE: Before handling the chemical, put on all required PPE as specified in the table above.
-
Aliquoting: Conduct all transfers and weighing of the material within the fume hood to contain any vapors.
-
Avoid Aerosol Generation: Pour liquids carefully to avoid splashing.
-
Maintain Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[4][6]
Step 3: Decontamination and Disposal
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[6][7] Collect the waste in a suitable, closed, and labeled container for disposal.[6][7] Ensure adequate ventilation during cleanup.
-
Waste Disposal: Dispose of unused chemicals and contaminated materials in a designated, approved hazardous waste container.[6] All waste must be handled in accordance with local, state, and federal regulations.[7]
-
Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination (e.g., gloves first), and dispose of single-use items in the appropriate waste stream.
Emergency Response Protocol
In the event of an exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get immediate medical advice/attention.[6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water.[3][6] If skin irritation occurs, seek medical attention.[6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[6] If feeling unwell, call a POISON CENTER or doctor.[6] |
| Ingestion | Rinse mouth thoroughly with water. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting. |
Visualized Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. [Link]
-
Carl ROTH. (2022). Safety data sheet. [Link]
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CP Lab Safety. (n.d.). This compound, min 98%. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
